Dodecanedioyl Dichloride
説明
特性
IUPAC Name |
dodecanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXXEPWXNDFGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)Cl)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369805 | |
| Record name | Dodecanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4834-98-4 | |
| Record name | Dodecanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanedioyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dodecanedioyl Dichloride: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanedioyl dichloride (CAS Number: 4834-98-4) is a long-chain aliphatic diacyl chloride.[1] Its bifunctional nature, with two reactive acyl chloride groups, makes it a valuable monomer for the synthesis of various polymers, particularly polyamides and polyesters. The long twelve-carbon chain of this compound imparts flexibility, hydrophobicity, and low moisture absorption to the resulting polymers, properties that are highly desirable in advanced materials and specialized biomedical applications. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis, and applications, with a focus on its relevance to researchers in materials science and drug development.
Physicochemical Properties
This compound is a liquid at room temperature with a pungent odor. Its key physical and chemical properties are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 4834-98-4 | [1] |
| Molecular Formula | C₁₂H₂₀Cl₂O₂ | [1] |
| Molecular Weight | 267.19 g/mol | [1] |
| Appearance | Clear yellow to brown liquid | |
| Density | 1.069 g/mL at 25 °C | [1] |
| Boiling Point | 140 °C at 0.5 mmHg | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Refractive Index | n20/D 1.468 | [1] |
| Vapor Pressure | <0.75 mmHg at 20 °C |
Synthesis of this compound
This compound is typically synthesized from its corresponding dicarboxylic acid, dodecanedioic acid, through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this conversion due to the clean reaction byproducts (SO₂ and HCl), which are gaseous and easily removed.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from Dodecanedioic Acid
Materials:
-
Dodecanedioic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (or other inert solvent)
-
Distillation apparatus
-
Reaction flask with a reflux condenser and a gas outlet to neutralize HCl and SO₂
Procedure:
-
In a fume hood, charge a round-bottom flask with dodecanedioic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A dry, inert solvent like toluene can be used.
-
Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.
-
Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Applications in Polymer Synthesis
The primary application of this compound is in the synthesis of long-chain polyamides and polyesters. These polymers are known for their excellent mechanical properties, thermal stability, and chemical resistance.
Polyamide Synthesis (Nylon 12,X)
This compound is a key monomer in the synthesis of specialty nylons, such as Nylon 12,12, where it is reacted with a diamine containing twelve carbon atoms (1,12-dodecanediamine). The resulting polyamide has a low density of amide linkages, leading to lower moisture absorption and greater dimensional stability compared to shorter-chain nylons. The synthesis can be carried out via interfacial polymerization or melt polymerization.
Caption: Interfacial Polymerization Workflow.
Experimental Protocol: Interfacial Polymerization of Nylon 12,12
Materials:
-
This compound
-
1,12-Dodecanediamine
-
An organic solvent immiscible with water (e.g., hexane, dichloromethane)
-
Water
-
A base to neutralize HCl byproduct (e.g., sodium hydroxide, sodium carbonate)
-
A beaker or a reaction vessel
Procedure:
-
Prepare an aqueous solution of 1,12-dodecanediamine containing a stoichiometric amount of a base like sodium hydroxide.
-
Prepare a solution of this compound in an organic solvent.
-
Carefully pour the organic solution onto the aqueous solution in a beaker to create two distinct layers.
-
A film of polyamide (Nylon 12,12) will form at the interface of the two liquids.
-
Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous rope of nylon can be drawn from the interface.
-
The freshly formed polymer should be washed thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and byproducts.
-
The polymer can then be dried in a vacuum oven.
Relevance in Drug Development and Delivery
While direct applications of this compound in pharmaceuticals are not common, its role in polymer synthesis is highly relevant to the field of drug delivery. Polyamides and polyesters derived from long-chain monomers are being explored for various biomedical applications due to their biocompatibility and tunable degradation rates.[2]
Potential Applications Include:
-
Microencapsulation: this compound can be used in interfacial polymerization to create microcapsules for the controlled release of drugs. The polymer shell's thickness and permeability can be controlled by adjusting the reaction conditions, thus modulating the drug release profile.
-
Biodegradable Polymers: Polyesters synthesized from this compound and biocompatible diols can be designed to be biodegradable. The long aliphatic chain can influence the degradation kinetics, making these polymers suitable for long-term implantable drug delivery systems.
-
Hydrophobic Drug Formulation: The hydrophobic nature of polymers derived from this compound can be advantageous for encapsulating and delivering poorly water-soluble drugs, enhancing their bioavailability.[2]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water and other protic solvents to release hydrochloric acid, which is corrosive and toxic.
Hazard Statements:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a key chemical intermediate for the synthesis of high-performance long-chain polymers. Its unique properties make the resulting polyamides and polyesters valuable for a range of applications, from advanced materials to innovative drug delivery systems. For researchers and professionals in drug development, understanding the chemistry and polymerization of this compound opens up possibilities for creating novel biocompatible and biodegradable materials for controlled and targeted therapeutic delivery. Proper handling and storage are crucial due to its corrosive and reactive nature.
References
Synthesis of Dodecanedioyl Dichloride from Dodecanedioic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dodecanedioyl dichloride from dodecanedioic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the available synthetic routes, experimental protocols, and analytical characterizations. This document outlines the core methodologies, presents quantitative data for comparison, and includes workflow diagrams for clarity.
Introduction
This compound (C₁₂H₂₀Cl₂O₂) is a bifunctional molecule featuring two acyl chloride groups. This reactive nature makes it a valuable building block in organic synthesis, particularly in the production of polyamides, polyesters, and other polymers. Its long aliphatic chain (C₁₂) imparts unique properties, such as hydrophobicity and flexibility, to the resulting macromolecules. In the pharmaceutical and drug development sectors, it can be utilized as a linker or crosslinking agent in the synthesis of complex molecules and drug delivery systems.
The synthesis of this compound is most commonly achieved through the reaction of dodecanedioic acid with a chlorinating agent. The two primary and most effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in the presence of a catalyst. This guide will detail the experimental procedures for both methods.
Synthetic Methodologies
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl group with a chloride ion. This is facilitated by reagents that can activate the hydroxyl group, making it a better leaving group.
Reaction with Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used and effective reagent for the synthesis of acyl chlorides. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion.
Reaction: HOOC-(CH₂)₁₀-COOH + 2 SOCl₂ → ClCO-(CH₂)₁₀-COCl + 2 SO₂ + 2 HCl
A small amount of a catalyst, such as N,N-dimethylformamide (DMF), can be used to accelerate the reaction.
Reaction with Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another excellent reagent for this conversion, often favored for its milder reaction conditions and the formation of only gaseous byproducts: carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl). This reaction is almost always catalyzed by a small amount of N,N-dimethylformamide (DMF).
Reaction: HOOC-(CH₂)₁₀-COOH + 2 (COCl)₂ --(DMF)--> ClCO-(CH₂)₁₀-COCl + 2 CO + 2 CO₂ + 2 HCl
The catalytic cycle involves the formation of a Vilsmeier reagent from DMF and oxalyl chloride, which is the active chlorinating species.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the two primary synthetic methods for preparing this compound from dodecanedioic acid. Please note that specific yields can vary based on the scale of the reaction and the purity of the starting materials.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Catalyst | N,N-Dimethylformamide (DMF) (optional, but recommended) | N,N-Dimethylformamide (DMF) (typically required) |
| Typical Solvent | Neat (excess SOCl₂) or inert solvent (e.g., Toluene, Dichloromethane) | Dichloromethane (DCM), Chloroform |
| Reaction Temperature | 60-80 °C (Reflux) | Room Temperature (can be done at 0 °C to control exotherm) |
| Typical Reaction Time | 2-6 hours | 1-3 hours |
| Reported Yield | High (typically >90%) | Very High (often >95%) |
| Purity of Crude Product | Good to Excellent | Excellent |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established and reliable procedures for the conversion of long-chain dicarboxylic acids to their corresponding dichlorides.
Method 1: Synthesis using Thionyl Chloride
This protocol is adapted from the synthesis of the homologous sebacoyl chloride.
Materials:
-
Dodecanedioic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (optional)
-
Anhydrous toluene (optional, as solvent)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet tube connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂).
-
Charging the Flask: Add dodecanedioic acid (1.0 equivalent) to the flask.
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (at least 2.2 equivalents, can be used as the solvent). If a solvent is preferred, use anhydrous toluene and add thionyl chloride (2.2 equivalents) dropwise.
-
Catalyst Addition (Optional): Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) with stirring. The dodecanedioic acid will gradually dissolve as the reaction proceeds. Continue refluxing for 2-4 hours, or until the evolution of gas ceases.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by rotary evaporation under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
Method 2: Synthesis using Oxalyl Chloride and DMF Catalyst
Materials:
-
Dodecanedioic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
Equipment:
-
Round-bottom flask with a magnetic stir bar and a gas outlet
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, add dodecanedioic acid (1.0 equivalent) and a magnetic stir bar to a dry round-bottom flask equipped with a gas outlet connected to a gas trap.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to suspend the dodecanedioic acid.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.
-
Addition of Oxalyl Chloride: Cool the flask in an ice bath. Add oxalyl chloride (2.2 equivalents) dropwise via a dropping funnel over 30-60 minutes. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes clear.
-
Work-up: Remove the solvent and any remaining volatile byproducts by rotary evaporation under reduced pressure.
-
Purification: The resulting crude this compound is often of high purity and may be used directly for many applications. For very high purity, vacuum distillation can be performed.
Characterization
The successful synthesis of this compound can be confirmed by standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (typically 1785-1815 cm⁻¹) is indicative of product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic peaks for the methylene protons. The protons alpha to the carbonyl group will be shifted downfield compared to the starting material.
-
¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic chemical shift, typically in the range of 170-175 ppm.
-
-
Melting Point: The melting point of the purified product can be compared to the literature value.
Safety and Handling
-
Dodecanedioic acid is a relatively safe compound but should be handled with standard laboratory precautions.
-
Thionyl chloride is toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Oxalyl chloride is also toxic and corrosive. It should be handled with the same precautions as thionyl chloride.
-
This compound is a corrosive substance and a lachrymator (causes tearing). It reacts with moisture, including atmospheric moisture, to produce HCl gas. It should be handled in a fume hood with appropriate PPE. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathways for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Core Reactivity of Dodecanedioyl Dichloride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecanedioyl dichloride, a bifunctional acyl chloride, is a highly reactive monomer crucial for the synthesis of various polymers and functional materials. Its reactivity is characterized by the electrophilic nature of its carbonyl carbons, making them susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with common nucleophiles, including amines, alcohols, and water. It details the underlying reaction mechanisms, presents qualitative reactivity trends, and offers standardized experimental protocols for the synthesis and analysis of the resulting products. Furthermore, this guide illustrates the application of this reactivity in the fabrication of polymeric nanoparticles for drug delivery systems.
Introduction
This compound, with the chemical formula ClCO(CH₂)₁₀COCl, is a key building block in polymer chemistry. The presence of two highly reactive acyl chloride functional groups allows for the formation of long-chain polymers through step-growth polymerization. The high electrophilicity of the carbonyl carbons, enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms, dictates its reactivity profile.[1] Understanding the kinetics and mechanisms of its reactions with various nucleophiles is paramount for controlling polymerization processes and designing novel materials with tailored properties for applications ranging from high-performance textiles to advanced drug delivery systems.[2][3]
General Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.[4]
-
Nucleophilic Attack (Addition): The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.
This process typically results in the formation of a more stable acyl compound and hydrochloric acid (HCl) as a byproduct.[5] The HCl generated will often react with basic nucleophiles, such as amines, to form ammonium salts.[4]
Caption: General mechanism of nucleophilic acyl substitution.
Reactivity with Specific Nucleophiles
The reactivity of this compound varies depending on the nucleophilicity of the attacking species.
Reaction with Amines (Aminolysis)
Primary and secondary amines react vigorously with this compound to form polyamides.[4] This reaction is the basis for the synthesis of nylons, such as Nylon 6,12. The reaction is typically very fast and exothermic.[4] A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct, preventing the protonation of the amine reactant.
Reaction with Alcohols (Alcoholysis)
Alcohols react with this compound to produce polyesters. This reaction is generally slower than aminolysis and may require heating or the presence of a catalyst to proceed at a reasonable rate.[5]
Reaction with Water (Hydrolysis)
This compound reacts violently with water in a hydrolysis reaction to form dodecanedioic acid and hydrochloric acid.[1] This high reactivity necessitates that reactions involving this compound be carried out under anhydrous conditions to prevent unwanted side reactions and degradation of the monomer.[1]
Quantitative Data
| Nucleophile | General Reactivity | Product | Typical Conditions |
| Primary/Secondary Amines | Very High / Vigorous | Polyamide | Room temperature, often in a biphasic system (interfacial polymerization) or in an inert solvent with a base.[6] |
| Alcohols | Moderate | Polyester | Elevated temperatures and/or presence of a catalyst.[5] |
| Water | Very High / Violent | Dicarboxylic Acid | Uncatalyzed, occurs readily upon contact.[1] |
Table 1: Qualitative Reactivity and Reaction Products of this compound with Common Nucleophiles.
Experimental Protocols
Synthesis of Polyamide Nanoparticles via Interfacial Polymerization
This protocol describes the synthesis of polyamide nanoparticles using this compound and a diamine via interfacial polymerization, a common method for producing drug delivery vehicles.[2][6]
Materials:
-
This compound
-
Hexamethylenediamine (or other suitable diamine)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium carbonate
-
Deionized water
-
Surfactant (e.g., polyvinyl alcohol, PVA)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound in dichloromethane.
-
Aqueous Phase Preparation: Dissolve hexamethylenediamine and sodium carbonate in deionized water. Add a surfactant to this aqueous phase to aid in the formation and stabilization of nanoparticles.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.
-
Polymerization: Allow the polymerization to proceed at the oil-water interface for a set period (e.g., 3-4 hours) at room temperature with continuous stirring. The this compound in the organic droplets reacts with the diamine in the aqueous phase at the interface.
-
Nanoparticle Isolation: After the reaction is complete, the organic solvent is removed by evaporation under reduced pressure.
-
Purification: The resulting nanoparticle suspension is purified by centrifugation and washing with deionized water several times to remove unreacted monomers and surfactant.
-
Characterization: The size, morphology, and surface charge of the synthesized polyamide nanoparticles can be characterized using techniques such as Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), and Zeta Potential analysis.
Monitoring Reaction Kinetics using Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed to monitor the progress of the reaction between this compound and a nucleophile in real-time.[7]
Procedure:
-
Sample Preparation: Prepare a reaction mixture in an NMR tube containing a known concentration of this compound, the nucleophile, and an internal standard in a suitable deuterated solvent.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the reactants and products. The concentration of each species at a given time can be calculated by comparing the integral of its characteristic peak to the integral of the known concentration of the internal standard.
-
Kinetic Analysis: Plot the concentration of a reactant or product as a function of time to determine the reaction rate and derive kinetic parameters such as the rate constant.
Application in Drug Delivery
The reactivity of this compound is harnessed to create biodegradable polymers for drug delivery systems.[3] For instance, it can be used as a crosslinking agent to form hydrogels or as a monomer to synthesize polyamide or polyester nanoparticles that encapsulate therapeutic agents.[8] These nanoparticles can protect the drug from degradation, improve its solubility, and enable targeted delivery.[9]
Caption: Workflow for synthesizing drug-loaded nanoparticles.
Conclusion
This compound exhibits high reactivity towards a range of nucleophiles, a characteristic that is central to its widespread use in polymer synthesis. The nucleophilic acyl substitution mechanism governs these reactions, with amines displaying the highest reactivity, followed by alcohols and water. While specific quantitative kinetic data remains an area for further investigation, the qualitative reactivity trends provide a solid foundation for designing and controlling polymerization reactions. The ability to form robust polymeric structures through reactions with bifunctional nucleophiles makes this compound a valuable tool in the development of advanced materials, including sophisticated drug delivery systems. The experimental protocols and workflows outlined in this guide offer a practical starting point for researchers and scientists in this field.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. Nanomaterials in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Risks: A Technical Guide to the Safe Handling of Dodecanedioyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
Dodecanedioyl dichloride, a reactive diacyl chloride, is a valuable reagent in organic synthesis, particularly in polymerization reactions and the formation of esters and amides. However, its utility is matched by its significant health and safety hazards. This in-depth technical guide provides a comprehensive overview of the essential precautions required for the safe handling of this compound in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures. The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 2 | Danger | Fatal in contact with skin.[1][3] |
| Skin Corrosion/Irritation | Category 1B | Danger | Causes severe skin burns and eye damage.[1][2][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes serious eye damage.[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Danger | May cause respiratory irritation.[2][6] |
| Water-Reactive | Danger | Contact with water liberates toxic gas.[4][6][7] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Appearance | Light yellow liquid[4][7] |
| Odor | Irritating[8] |
| Molecular Formula | C₁₂H₂₀Cl₂O₂ |
| Molecular Weight | 267.19 g/mol |
| Boiling Point | 140 °C / 284 °F @ 0.5 mmHg[7] |
| Flash Point | > 110 °C / > 230 °F[7] |
| Stability | Stable under proper conditions, but moisture sensitive.[1][6] |
| Reactivity | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4][6] Incompatible with strong oxidizing agents, strong bases, and alcohols.[7] |
Exposure Controls and Personal Protection
To minimize exposure and ensure personal safety, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] Local exhaust ventilation should be used to control the release of vapors and mists.[1]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][6]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent direct contact with this compound. The following diagram outlines the recommended PPE selection process.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.
-
Handling:
-
Avoid direct contact with the substance.
-
Wear appropriate PPE as outlined in the section above.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[4]
-
Handle under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture.[9]
-
-
Storage:
Emergency Procedures
In the event of an emergency, a swift and appropriate response is crucial. The following sections and diagram detail the necessary actions for various scenarios.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] Immediately call a POISON CENTER or doctor/physician.[1] If not breathing, give artificial respiration.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse skin with water/shower for at least 15 minutes.[3] Immediately call a POISON CENTER or doctor/physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Immediately call a POISON CENTER or doctor/physician.[1] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1][4] Immediately call a POISON CENTER or doctor/physician.[1] |
Accidental Release Measures
In the case of a spill, the following workflow should be initiated.
Caption: Accidental Release Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5] Do NOT use water, as it reacts violently with this compound.
-
Specific Hazards: Thermal decomposition can produce irritating and toxic gases and vapors, including hydrogen chloride, carbon monoxide, and carbon dioxide.[5][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Toxicological Information
This compound is acutely toxic. The primary routes of exposure are inhalation, ingestion, and skin contact.
-
Acute Effects:
-
Chronic Effects: No specific data on the long-term effects of chronic exposure is readily available. However, repeated or prolonged exposure to corrosive substances can cause tissue damage.
Experimental Protocols and Signaling Pathways
As a chemical reagent, this compound does not have associated biological signaling pathways. The development of specific experimental protocols for its use is beyond the scope of this safety guide. Researchers must develop their own detailed standard operating procedures (SOPs) for specific applications, incorporating the safety and handling information provided in this document and the relevant Safety Data Sheets (SDS). These SOPs should include a thorough risk assessment for the specific reaction conditions, including reactants, solvents, temperatures, and pressures.
Disposal Considerations
Waste this compound and contaminated materials are considered hazardous waste.
-
Disposal: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Treatment: Do not allow the material to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.
By understanding and rigorously applying these safety precautions, researchers, scientists, and drug development professionals can safely harness the reactivity of this compound while minimizing the risks to themselves, their colleagues, and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. media.laballey.com [media.laballey.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Sebacoyl chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Physical Properties of Dodecanedioyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of dodecanedioyl dichloride, with a specific focus on its melting and boiling points. This document also outlines generalized experimental protocols for the determination of these properties and illustrates a typical reaction workflow for this class of compounds.
Introduction to this compound
This compound (CAS Number: 4834-98-4) is a diacyl chloride derived from dodecanedioic acid. Its chemical structure features a twelve-carbon backbone with reactive acyl chloride groups at both ends, making it a valuable bifunctional monomer in polymerization reactions. It is primarily used in the synthesis of polymers such as polyamides and polyesters, as well as in the production of various other organic compounds.
It is important to distinguish this compound (C12) from the shorter-chain decanedioyl dichloride (C10), also known as sebacoyl chloride. While structurally similar, their physical properties differ significantly. This guide will focus exclusively on this compound.
Physical Properties
The melting and boiling points are critical physical constants that provide information about the purity and identity of a compound. For this compound, these properties are well-defined under specific conditions.
Quantitative Data Summary
The table below summarizes the key physical properties of this compound.
| Physical Property | Value | Conditions |
| Melting Point | 125-126 °C | Not Specified |
| Boiling Point | 140 °C | at 0.5 mmHg |
Experimental Protocols
While specific experimental procedures for the determination of the melting and boiling points of this compound are not extensively detailed in publicly available literature, the following sections describe generalized and widely accepted methods for such determinations for reactive organic compounds.
Melting Point Determination (General Protocol)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for determining the melting point of a solid organic compound like this compound using a capillary tube method.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small, dry sample of the crystalline solid is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. The packed sample height should be 2-3 mm.
-
Melting Point Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.
Boiling Point Determination at Reduced Pressure (General Protocol)
Due to its high boiling point at atmospheric pressure, this compound's boiling point is typically measured under reduced pressure to prevent decomposition. The following is a general protocol for determining the boiling point of a high-boiling liquid under vacuum.[3][4][5][6][7]
Apparatus:
-
Distillation flask (e.g., round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: A distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.
-
Sample Introduction: The liquid sample and a few boiling chips are placed in the distillation flask.
-
Vacuum Application: The system is carefully evacuated to the desired pressure, which is monitored by the manometer.
-
Heating: The sample is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.
-
Boiling Point Reading: The stable temperature at which the liquid is distilling is recorded as the boiling point at that specific pressure. The pressure must be recorded alongside the temperature.
Logical Workflow and Visualization
This compound is a key reactant in polymerization, particularly in interfacial polymerization to form polyamides. The following diagram illustrates the general workflow for such a reaction.
Caption: Workflow for Polyamide Synthesis via Interfacial Polymerization.
This diagram illustrates the process where this compound, dissolved in an organic solvent, reacts with a diamine in an aqueous solution at the interface of the two immiscible liquids. This interfacial polymerization leads to the formation of a polyamide, which is then washed, neutralized, and dried to yield the final polymer product.[8][9] This method is a common application for diacyl chlorides in materials science.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. aqmd.gov [aqmd.gov]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. files.eric.ed.gov [files.eric.ed.gov]
An In-depth Technical Guide to Dodecanedioyl Dichloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Dodecanedioyl dichloride, a C12 linear aliphatic diacyl chloride, serves as a crucial monomer in the field of polymer chemistry. Its long hydrocarbon chain is instrumental in imparting unique properties such as hydrophobicity, flexibility, and low moisture absorption to the polymers derived from it. This guide provides a comprehensive overview of its properties, its role in polymerization, and detailed experimental protocols for its use, particularly in the synthesis of high-performance polyamides like Nylon 6,12.
Physicochemical Properties of this compound
This compound is a reactive compound that must be handled with care due to its sensitivity to moisture. Its key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 4834-98-4 |
| Molecular Formula | C₁₂H₂₀Cl₂O₂ |
| Molecular Weight | 267.19 g/mol |
| Appearance | Liquid |
| Boiling Point | 140 °C at 0.5 mmHg |
| Density | 1.069 g/mL at 25 °C |
| Refractive Index | n20/D 1.468 |
| Vapor Pressure | <0.75 mmHg at 20 °C |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Solubility | Soluble in hydrocarbons and ethers; reacts with water and alcohols.[1] |
Synthesis and Reactivity
This compound is typically synthesized from its corresponding dicarboxylic acid, dodecanedioic acid. The most common laboratory and industrial method involves the reaction of the diacid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction substitutes the hydroxyl (-OH) groups of the carboxylic acid with chlorine atoms, forming the highly reactive acyl chloride functional groups.
The high reactivity of the acyl chloride groups is central to its function in polymer chemistry.[1][2] These groups are highly electrophilic and readily undergo nucleophilic acyl substitution with nucleophiles like amines and alcohols.[1][2] This rapid and often irreversible reaction makes this compound an ideal monomer for step-growth polymerization, particularly in low-temperature methods like interfacial polymerization.[2][3]
Core Application: Polyamide Synthesis via Interfacial Polymerization
A primary application of this compound is in the synthesis of polyamides, commonly known as nylons. When reacted with a diamine, it forms strong and durable amide linkages. The reaction with 1,6-hexanediamine (hexamethylenediamine) produces Nylon 6,12, a high-performance thermoplastic valued for its low moisture absorption, excellent dimensional stability, and good chemical resistance.[4]
The synthesis of Nylon 6,12 is famously demonstrated through interfacial polymerization. This technique involves dissolving the two monomers—this compound and a diamine—in two separate, immiscible liquid phases.[3][5] Polymerization occurs exclusively at the interface where the two solutions meet.[2][3] This method is advantageous as it is rapid, can be performed at room temperature, and the stoichiometry at the interface is self-regulating, leading to high molecular weight polymers.[2]
The general reaction for the formation of a polyamide from a diacyl chloride and a diamine is illustrated below.
References
Methodological & Application
Application Notes and Protocols for Interfacial Polymerization using Dodecanedioyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interfacial polymerization is a rapid and efficient method for producing high molecular weight polymers, such as polyamides (nylons), at the interface of two immiscible liquids. This technique is particularly advantageous for reactions that are highly exothermic and fast, as it allows for controlled polymerization at or near room temperature.[1][2] One of the key reactions is the Schotten-Baumann reaction between a diacid chloride in an organic phase and a diamine in an aqueous phase.[3] This document provides a detailed protocol for the synthesis of Polyamide 6,12 (Nylon 6,12) using dodecanedioyl dichloride and a suitable diamine, typically 1,6-hexanediamine. Polyamide 6,12 is a versatile engineering thermoplastic with applications in various fields due to its excellent mechanical properties, low moisture absorption, and good dimensional stability. These characteristics also make it a candidate for evaluation in drug delivery systems, such as for the formation of microcapsules.[1]
Principle of Interfacial Polymerization
The synthesis of Polyamide 6,12 via interfacial polymerization involves the reaction between this compound dissolved in an organic solvent and 1,6-hexanediamine dissolved in an aqueous solution. The polymerization occurs at the interface between these two immiscible phases.[1][2] The reaction is a condensation polymerization, where a molecule of hydrochloric acid (HCl) is eliminated for each amide bond formed.[1] To neutralize the HCl byproduct, a base, such as sodium hydroxide or sodium carbonate, is typically added to the aqueous phase.[2][4] The polymer forms as a thin film at the interface, which can be continuously removed, allowing for the formation of a continuous polymer strand.[1]
Experimental Protocols
Materials and Equipment
-
This compound (DDDC)
-
1,6-Hexamethylenediamine (HMDA)
-
Organic Solvent (e.g., hexane, cyclohexane, dichloromethane)[3]
-
Deionized Water
-
Beakers (100 mL or 250 mL)
-
Graduated cylinders
-
Glass stirring rod
-
Forceps or tweezers
-
Drying oven
-
Fume hood
Preparation of Reactant Solutions
Aqueous Phase (Solution A):
-
In a 100 mL beaker, dissolve a specific amount of 1,6-hexamethylenediamine (HMDA) in deionized water.
-
Add a stoichiometric equivalent of a base (e.g., Sodium Hydroxide) to the solution to neutralize the HCl that will be generated during the polymerization.[4]
Organic Phase (Solution B):
-
In a separate 100 mL beaker, dissolve a specific amount of this compound (DDDC) in a suitable organic solvent (e.g., hexane).
Table 1: Example Reactant Concentrations for Polyamide 6,12 Synthesis
| Parameter | Value | Reference |
| Aqueous Phase (Solution A) | ||
| 1,6-Hexamethylenediamine (HMDA) | 0.2 M - 0.5 M in water | Adapted from[4][5] |
| Sodium Hydroxide (NaOH) | 0.4 M - 1.0 M in water | Adapted from[4][5] |
| Organic Phase (Solution B) | ||
| This compound (DDDC) | 0.1 M - 0.4 M in hexane | Adapted from[4][5] |
Note: The optimal concentrations may vary depending on the desired polymer properties and experimental conditions. It is recommended to perform preliminary experiments to determine the ideal concentrations for a specific application.
Polymerization Procedure (Unstirred Method)
-
Carefully pour the organic phase (Solution B) on top of the aqueous phase (Solution A) in a beaker, minimizing mixing of the two layers. This can be achieved by slowly pouring the organic phase down the side of the beaker.
-
A polymer film will immediately form at the interface of the two solutions.[1]
-
Using forceps or a glass rod, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous strand of polyamide should form as it is withdrawn.
-
The polymer strand can be wound onto a glass rod or a spool.
-
Continue to pull the polymer strand until one of the reactants is depleted.
-
Thoroughly wash the collected polymer with deionized water to remove any unreacted monomers, base, and salt. A final rinse with a solvent like ethanol can aid in drying.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Data Presentation: Influence of Reaction Parameters
The properties of the resulting polyamide, such as yield and molecular weight, are influenced by several experimental parameters. The following tables summarize the expected trends based on general principles of interfacial polymerization.
Table 2: Effect of Monomer Concentration on Polymer Properties
| Monomer Concentration | Polymer Yield | Molecular Weight | Observations |
| Low | May be lower due to slower reaction rates. | Generally higher, as the reaction is more controlled, reducing side reactions.[1] | |
| High | Can be higher, but may lead to a less controlled reaction. | May decrease due to the rapid, exothermic nature of the reaction leading to side reactions and limitations in monomer diffusion.[1][6] | The polymer film may become thicker and more difficult to pull continuously. |
Table 3: Effect of Stirring Speed on Polymer Properties (for stirred polymerization)
| Stirring Speed | Particle/Capsule Size | Molecular Weight | Observations |
| Low | Larger particles/capsules. | May be higher due to more defined interfacial area. | |
| High | Smaller, more uniform particles/capsules.[1] | May be lower due to increased turbulence and potential for side reactions. | High shear can lead to the formation of a finer emulsion, resulting in smaller polymer particles. |
Visualizations
Chemical Reaction and Polymer Structure
The following diagram illustrates the condensation reaction between this compound and 1,6-hexamethylenediamine to form Polyamide 6,12.
Experimental Workflow
The workflow for the unstirred interfacial polymerization is depicted below.
Conclusion
This application note provides a comprehensive protocol for the synthesis of Polyamide 6,12 using this compound via interfacial polymerization. By carefully controlling the experimental parameters as outlined, researchers can reproducibly synthesize this versatile polymer for a range of applications, from advanced materials to potential uses in drug development and delivery systems. The provided tables and diagrams serve as a guide for understanding the key relationships between reaction conditions and polymer characteristics.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Nylon 12,12 with Dodecanedioyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylon 12,12 is a high-performance synthetic polyamide characterized by its long hydrocarbon chains, which impart excellent thermal stability, low moisture absorption, and good chemical resistance. These properties make it a valuable material in various demanding applications, including precision molding, specialty filaments, and as a matrix for controlled-release drug delivery systems. This document provides a detailed protocol for the synthesis of Nylon 12,12 via interfacial polymerization of 1,12-dodecanediamine and dodecanedioyl dichloride. This method is advantageous as it can be performed under ambient conditions without the need for high temperatures or pressures.
The reaction proceeds at the interface of two immiscible liquid phases. An aqueous phase containing the diamine and an acid scavenger is carefully layered with an organic phase containing the diacid dichloride. The rapid condensation reaction at the interface forms a film of Nylon 12,12, which can be continuously removed.
Experimental Protocols
Materials and Equipment
-
1,12-Dodecanediamine (C₁₂H₂₈N₂)
-
This compound (C₁₂H₂₀Cl₂O₂)
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Carbon tetrachloride (CCl₄) or Cyclohexane (C₆H₁₂) (organic solvent)
-
Distilled water
-
Methanol
-
Beakers (250 mL)
-
Graduated cylinders
-
Glass stirring rod
-
Forceps
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure
1. Preparation of the Aqueous Phase: a. In a 250 mL beaker, dissolve 2.0 g (0.01 mol) of 1,12-dodecanediamine and 1.06 g (0.01 mol) of anhydrous sodium carbonate in 100 mL of distilled water. b. Stir the solution until all solids are completely dissolved. The sodium carbonate is added to neutralize the hydrochloric acid byproduct formed during the polymerization.
2. Preparation of the Organic Phase: a. In a separate 250 mL beaker, dissolve 2.67 g (0.01 mol) of this compound in 100 mL of either carbon tetrachloride or cyclohexane. b. Stir the solution gently until the this compound is fully dissolved.
3. Interfacial Polymerization: a. Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form a distinct layer on top. Minimal disturbance is crucial to ensure a clean interface. b. A white film of Nylon 12,12 will form immediately at the interface of the two layers. c. Using a pair of forceps, gently grasp the center of the polymer film and slowly pull it upwards from the beaker. A continuous rope of Nylon 12,12 can be drawn out. d. Wind the nylon rope onto a glass rod. Continue to draw the polymer from the interface until one of the reactants is depleted.
4. Washing and Drying: a. Wash the collected Nylon 12,12 rope thoroughly with a 50:50 mixture of water and methanol to remove any unreacted monomers, sodium carbonate, and hydrochloric acid. b. Repeat the washing step with distilled water. c. Press the polymer to remove excess liquid and then dry it in a vacuum oven at 60-80°C for 24 hours.
5. Characterization: a. The dried Nylon 12,12 can be characterized by determining its melting point, molecular weight (e.g., via viscometry or gel permeation chromatography), and structure (e.g., via FTIR spectroscopy).
Data Presentation
| Parameter | Value (Estimated) |
| Reactants | |
| 1,12-Dodecanediamine | 2.0 g (0.01 mol) |
| This compound | 2.67 g (0.01 mol) |
| Sodium Carbonate | 1.06 g (0.01 mol) |
| Water (Aqueous Phase) | 100 mL |
| Organic Solvent | 100 mL |
| Reaction Conditions | |
| Temperature | Ambient (approx. 20-25 °C) |
| Pressure | Atmospheric |
| Product Characteristics | |
| Theoretical Yield | ~3.96 g |
| Expected Yield | 70-90% |
| Appearance | White, fibrous solid |
| Melting Point | 175-185 °C |
| Density | ~1.02 g/cm³ |
| Molecular Weight (Mw) | 10,000 - 30,000 g/mol (highly dependent on conditions) |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Nylon 12,12.
Application Notes and Protocols for the Synthesis of Poly(hexamethylene dodecanediamide) (Nylon 6,12) via Interfacial Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(hexamethylene dodecanediamide), commonly known as Nylon 6,12, is a high-performance synthetic polyamide renowned for its excellent mechanical properties, low moisture absorption, and high dimensional stability.[1][2] These characteristics make it a desirable material for a wide range of applications, including precision-molded parts, bristles for technical and personal care brushes, and specialty monofilaments. In the realm of biomedical and pharmaceutical research, the properties of Nylon 6,12 are being explored for applications in drug delivery systems, medical textiles, and implantable devices.
The synthesis of Nylon 6,12 is typically achieved through the polycondensation reaction between 1,6-hexanediamine and dodecanedioyl dichloride. One of the most effective and illustrative methods for this synthesis is interfacial polymerization. This technique involves the reaction occurring at the interface of two immiscible liquid phases, one containing the diamine and the other the diacid chloride.[3] The rapid, irreversible nature of this reaction at ambient temperature and pressure allows for the formation of high molecular weight polymer without the need for stringent stoichiometric control of the bulk solutions.[3]
These application notes provide a detailed protocol for the synthesis of Nylon 6,12 via unstirred interfacial polymerization, along with key quantitative data and characterization details relevant to researchers in materials science and drug development.
Data Presentation
Table 1: Physical and Mechanical Properties of Nylon 6,12
| Property | Value |
| Physical Properties | |
| Chemical Formula | (C₁₈H₃₄N₂O₂)ₙ |
| Density | 1.05 g/cm³ |
| Melting Point | 212-218 °C |
| Water Absorption (24 hr, 23°C) | 0.3 - 1.4 % |
| Mechanical Properties | |
| Tensile Strength | 55 - 62 MPa |
| Elongation at Break | 100 - 300 % |
| Flexural Modulus | 1.8 - 2.1 GPa |
| Hardness (Rockwell) | R118 |
Note: The properties of the final polymer can be influenced by the synthesis conditions and subsequent processing.
Table 2: Representative Reaction Parameters for Interfacial Polymerization of Nylon 6,12
| Parameter | Value |
| Aqueous Phase | |
| 1,6-Hexanediamine Concentration | 0.2 - 0.5 M in deionized water |
| Sodium Hydroxide (Acid Scavenger) | Equimolar to 1,6-hexanediamine |
| Organic Phase | |
| This compound Concentration | 0.1 - 0.3 M in a non-polar organic solvent (e.g., hexane, cyclohexane, dichloromethane) |
| Reaction Conditions | |
| Temperature | Ambient (20-25 °C) |
| Reaction Time | Continuous as the polymer is removed |
| Expected Yield | > 85% (based on the limiting reagent) |
Table 3: Spectroscopic Characterization of Nylon 6,12
| Technique | Characteristic Peaks | Assignment |
| FTIR (cm⁻¹) | ~3300 | N-H stretching (hydrogen-bonded) |
| ~2920, ~2850 | C-H stretching (asymmetric and symmetric) | |
| ~1640 | C=O stretching (Amide I) | |
| ~1540 | N-H bending and C-N stretching (Amide II) | |
| ¹H NMR (ppm) | ~3.2 | -CH₂ -NH- |
| ~2.2 | -CH₂ -C=O | |
| ~1.5 | -CH₂-CH₂ -CH₂- (adjacent to N) | |
| ~1.3 | -CH₂-(CH₂ )ₙ-CH₂- (bulk methylene) |
Experimental Protocols
Materials and Equipment
-
1,6-Hexanediamine (H₂N(CH₂)₆NH₂)
-
This compound (ClCO(CH₂)₁₀COCl)
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable non-polar solvent)
-
Deionized water
-
Beakers (100 mL and 250 mL)
-
Graduated cylinders
-
Glass stirring rod
-
Forceps
-
Winding apparatus (e.g., a test tube or a mechanical winder)
-
Fume hood
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
Procedure for Interfacial Polymerization of Nylon 6,12
-
Preparation of the Aqueous Phase:
-
In a 100 mL beaker, prepare a 0.4 M aqueous solution of 1,6-hexanediamine containing 0.4 M sodium hydroxide. To do this, dissolve the appropriate amount of NaOH in deionized water, and then add the 1,6-hexanediamine. Stir until fully dissolved. Safety Note: The dissolution of NaOH is exothermic.
-
-
Preparation of the Organic Phase:
-
In a separate 100 mL beaker, prepare a 0.2 M solution of this compound in hexane. This should be done in a fume hood as this compound is corrosive and hexane is volatile and flammable.
-
-
Interfacial Polymerization:
-
Carefully pour the organic phase solution on top of the aqueous phase solution in a 250 mL beaker. To minimize mixing of the two layers, tilt the beaker and pour the organic solution slowly down the side of the beaker or down a glass stirring rod.
-
Two distinct layers will form, and a film of Nylon 6,12 will immediately appear at the interface between the two immiscible liquids.
-
-
Polymer Collection:
-
Using a pair of forceps, carefully grasp the polymer film at the center of the interface.
-
Slowly and continuously pull the film out of the beaker. A continuous rope of Nylon 6,12 will be formed as the monomers at the interface are consumed and fresh monomers diffuse to the interface to react.
-
Wind the polymer rope onto a glass rod or a mechanical winder. Continue pulling until one of the reactants is depleted.
-
-
Washing and Drying:
-
Thoroughly wash the collected Nylon 6,12 rope with deionized water to remove any unreacted monomers, sodium hydroxide, and the byproduct, sodium chloride.
-
A final rinse with ethanol or acetone can help to expedite the drying process.
-
Allow the polymer to dry completely in a well-ventilated area or in a vacuum oven at a low temperature (e.g., 60 °C).
-
-
Characterization (Optional):
-
The molecular weight of the synthesized polymer can be determined using techniques such as gel permeation chromatography (GPC) or viscometry.
-
The chemical structure can be confirmed using Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
-
Thermal properties, such as the melting point, can be determined using differential scanning calorimetry (DSC).
-
Mandatory Visualization
Caption: Signaling pathway of Nylon 6,12 synthesis.
Caption: Experimental workflow for Nylon 6,12 synthesis.
References
Application Notes: Solution Polymerization of Dodecanedioyl Dichloride with Aromatic Diamines for High-Performance Polyamides
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the synthesis of semi-aromatic polyamides through low-temperature solution polymerization. This method involves the reaction of a long-chain aliphatic diacid chloride, dodecanedioyl dichloride, with various aromatic diamines. The resulting polymers combine the flexibility of the aliphatic segment with the high thermal stability and rigidity of the aromatic units, making them suitable for a range of applications, including specialty fibers, engineering plastics, and advanced biomaterials in drug delivery systems.
The low-temperature solution polymerization technique is ideal for this reaction as it allows for the formation of high molecular weight polymers while minimizing side reactions that can occur at elevated temperatures.[1] The choice of aromatic diamine significantly influences the final properties of the polyamide, such as solubility, thermal stability, and mechanical strength.
Comparative Data on Semi-Aromatic Polyamides
The properties of polyamides synthesized from this compound and different aromatic diamines are summarized below. The data highlights how the structure of the aromatic diamine impacts key polymer characteristics like inherent viscosity, which is an indicator of molecular weight. The use of polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), often in conjunction with salts like calcium chloride (CaCl₂), is crucial for keeping the rigid polymer chains in solution during synthesis.[1]
| Diacid Chloride | Aromatic Diamine | Polymer Designation | Solvent System | Inherent Viscosity (ηinh, dL/g) | Polymer Yield (%) |
| This compound | p-Phenylenediamine (PPD) | PA-12,PPD | NMP + 5% CaCl₂ | ~0.85 (estimated) | >95 |
| This compound | 4,4'-Oxydianiline (ODA) | PA-12,ODA | NMP + 5% CaCl₂ | ~0.92 (estimated) | >95 |
| This compound | 4,4'-Diaminodiphenylmethane (MDA) | PA-12,MDA | NMP + 5% CaCl₂ | 0.76* | Not Reported |
*Note: The inherent viscosity value for PA-12,MDA is derived from a bulk polycondensation reaction between dodecanedioic acid and MDA, which yields a comparable polymer structure.[2] Values for PA-12,PPD and PA-12,ODA are estimated based on typical results for similar low-temperature solution polycondensations.
Experimental Workflow and Methodologies
The synthesis of semi-aromatic polyamides via low-temperature solution polymerization follows a well-defined workflow, from reagent preparation to final polymer characterization.
Caption: A generalized workflow for the synthesis of semi-aromatic polyamides.
Detailed Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a semi-aromatic polyamide from this compound and an aromatic diamine (e.g., 4,4'-Oxydianiline).
1. Materials and Reagents:
-
This compound (DDDC)
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline (ODA) or p-Phenylenediamine (PPD))
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium Chloride (CaCl₂), anhydrous
-
Methanol
-
High-purity nitrogen gas
2. Equipment:
-
Three-necked, round-bottom flask (250 mL) equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a stopper.
-
Low-temperature bath (ice-water or cryocooler).
-
Beaker (1 L) for precipitation.
-
Buchner funnel and filter paper.
-
Vacuum oven.
3. Procedure:
-
Reagent Preparation:
-
The aromatic diamine should be recrystallized from a suitable solvent (e.g., ethanol) and dried under vacuum.
-
This compound should be purified by vacuum distillation if necessary.
-
NMP must be anhydrous. Use a freshly opened bottle or dry it over molecular sieves.
-
Anhydrous CaCl₂ should be dried in an oven at >150°C for several hours and cooled in a desiccator before use.
-
-
Reaction Setup:
-
Thoroughly dry all glassware in an oven and assemble the reaction apparatus while hot under a gentle stream of nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
To the 250 mL flask, add the aromatic diamine (e.g., 10.0 mmol) and anhydrous CaCl₂ (e.g., 2.0 g).
-
Add anhydrous NMP (e.g., 50 mL) to the flask.
-
Stir the mixture at room temperature until the diamine and salt are completely dissolved.
-
-
Polymerization:
-
Cool the stirred solution to 0-5°C using the low-temperature bath.
-
Once the temperature is stable, add a stoichiometric amount of solid this compound (10.0 mmol) to the flask in small portions over 15-20 minutes. Caution: The reaction is exothermic; maintain the temperature below 10°C during addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Continue stirring for 12 to 24 hours. The solution will become highly viscous as the polymer forms.
-
-
Polymer Isolation and Purification:
-
Once the reaction is complete, slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol (or a 1:1 methanol/water mixture).
-
A fibrous or powdered white polymer will precipitate.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration using a Buchner funnel.
-
To purify the polymer, wash it thoroughly by suspending it in hot deionized water (2 x 300 mL) and then in methanol (2 x 300 mL). This removes NMP, unreacted monomers, and CaCl₂.
-
After the final wash, collect the polymer by filtration.
-
-
Drying:
-
Dry the purified polyamide in a vacuum oven at 80-100°C for at least 24 hours or until a constant weight is achieved.
-
4. Characterization:
-
Inherent Viscosity: Dissolve a precise amount of the dry polymer (0.5 g/dL) in a suitable solvent (e.g., concentrated sulfuric acid or DMAc with 5% LiCl) and measure the flow time in a Ubbelohde viscometer at a constant temperature (e.g., 30°C).
-
FTIR Spectroscopy: Confirm the formation of the amide linkage by identifying the characteristic C=O stretching (~1650 cm⁻¹) and N-H bending (~1540 cm⁻¹) bands.
-
Thermal Analysis: Use Thermogravimetric Analysis (TGA) to determine thermal stability and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg) and melting temperature (Tm).
Structure-Property Relationships
The properties of the resulting semi-aromatic polyamide are directly linked to the chemical structure of the monomers.
Caption: Relationship between monomer structure and final polymer properties.
The long aliphatic chain from this compound imparts flexibility and can improve solubility compared to wholly aromatic polyamides.[2] A rigid and linear diamine like p-phenylenediamine (PPD) leads to a more rigid polymer chain, enhancing thermal stability and mechanical strength but reducing solubility. In contrast, a "bent" diamine containing a flexible ether linkage, such as 4,4'-oxydianiline (ODA), disrupts chain packing, which significantly improves solubility and processability while maintaining good thermal properties. This allows for the tuning of polymer characteristics to suit specific applications, from high-strength fibers to processable films for drug delivery matrices.
References
Application Notes: Synthesis of Biodegradable Polyesters Using Dodecanedioyl Dichloride
Dodecanedioyl dichloride, the diacid chloride derivative of dodecanedioic acid, is a key monomer in the synthesis of long-chain aliphatic polyesters. These polyesters are of significant interest to researchers, particularly in the fields of drug development and biomedical applications, due to their biodegradability and biocompatibility. The use of a diacid chloride, such as this compound, offers the advantage of high reactivity, enabling polymerization reactions to proceed at lower temperatures compared to traditional melt polycondensation with dicarboxylic acids.[1] This reactivity is beneficial for preserving the integrity of thermally sensitive functional groups that may be incorporated into the polymer structure.
The resulting polyesters, derived from long-chain monomers, often exhibit properties similar to polyethylene, such as high crystallinity and hydrophobicity.[2] These characteristics make them suitable for applications requiring controlled degradation and mechanical stability. Common methods for synthesizing polyesters from this compound include interfacial polycondensation and solution polycondensation.[3][4] These techniques allow for the formation of high molecular weight polymers, which are essential for achieving desirable physical and mechanical properties for various applications.[3][4]
Experimental Protocols
Protocol 1: Interfacial Polycondensation
Interfacial polymerization is a technique where the polymerization reaction occurs at the interface between two immiscible liquid phases.[5] This method is particularly effective for reactions between highly reactive monomers like diacid chlorides and diols or diamines.[5][6]
Materials:
-
This compound
-
Selected diol (e.g., 1,6-hexanediol, 1,8-octanediol)
-
Organic solvent (e.g., dichloromethane, chloroform, or hexane)[5]
-
Aqueous solvent (deionized water)
-
Base (e.g., sodium hydroxide, sodium carbonate) to neutralize the HCl byproduct[6]
-
Phase transfer catalyst (optional)
Procedure:
-
Preparation of Aqueous Phase: Dissolve the diol and the base in deionized water. The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[6]
-
Preparation of Organic Phase: Dissolve the this compound in the chosen organic solvent.
-
Polymerization: Carefully layer the organic phase over the aqueous phase in a beaker. The polymer will form as a film at the interface of the two layers.[6] Alternatively, for higher yield and molecular weight, the two phases can be combined in a flask and stirred vigorously to create a larger interfacial area.[4]
-
Polymer Isolation: The formed polymer can be continuously removed from the interface as a "rope" in an unstirred system. In a stirred system, the polymer will precipitate.
-
Purification: The collected polymer should be washed thoroughly with water to remove any unreacted monomers, base, and salt byproduct. A subsequent wash with a solvent in which the polymer is insoluble (e.g., methanol or ethanol) can help remove organic impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Solution Polycondensation
In solution polycondensation, both the this compound and the diol are dissolved in a single, inert organic solvent.
Materials:
-
This compound
-
Selected diol
-
Anhydrous organic solvent (e.g., tetrahydrofuran (THF), chloroform)
-
An acid scavenger (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the diol and the acid scavenger in the anhydrous organic solvent.
-
Monomer Addition: While stirring the solution under a nitrogen atmosphere, slowly add a solution of this compound in the same solvent from the dropping funnel. The reaction is often exothermic, so controlled addition is important.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation: Once the reaction is complete, pour the viscous polymer solution into a non-solvent (e.g., cold methanol, ethanol, or water) to precipitate the polyester.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and the salt of the acid scavenger.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Data Presentation
The following tables summarize typical reaction parameters and resulting properties of polyesters synthesized using long-chain diacid chlorides.
Table 1: Reaction Parameters for Polyester Synthesis
| Parameter | Interfacial Polycondensation | Solution Polycondensation | Reference |
| Diacid Chloride | This compound | This compound | N/A |
| Diol | 1,6-Hexanediol | 1,8-Octanediol | N/A |
| Solvent System | Water/Dichloromethane | Tetrahydrofuran (THF) | [5] |
| Acid Scavenger/Base | Sodium Hydroxide | Pyridine or Triethylamine | [6] |
| Temperature | Room Temperature | 0°C to Room Temperature | [4] |
| Reaction Time | 1 - 2 hours | 4 - 24 hours | [4] |
N/A: Data not explicitly available in the searched literature for this compound specifically, but represents typical conditions for this type of polymerization.
Table 2: Physicochemical Properties of Long-Chain Polyesters
| Property | Typical Value Range | Reference |
| Number Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 50,000 | [4] |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 20,000 - 100,000 | [4] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | N/A |
| Melting Temperature (Tm) (°C) | 50 - 80 | [2] |
| Glass Transition Temperature (Tg) (°C) | -30 to 10 | [2] |
N/A: General expected range for polyesters synthesized via polycondensation.
Table 3: In Vitro Biodegradation Data for Aliphatic Polyesters
| Polymer | Degradation Medium | Time | Weight Loss (%) | Reference |
| Poly(ethylene sebacate) | Human Plasma (pH 7.4, 37°C) | 4 months | ~25 | [7] |
| Poly(diethylene sebacate) | Human Plasma (pH 7.4, 37°C) | 4 months | ~21 | [7] |
Note: Data for polyesters derived from sebacoyl chloride (a C10 diacid chloride) is presented to provide an indication of the degradation behavior of similar long-chain aliphatic polyesters.
Visualizations
Caption: General workflow for synthesizing biodegradable polyesters.
Caption: Visualization of the interfacial polymerization process.
Caption: Logical relationship in a polycondensation reaction.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters [kops.uni-konstanz.de]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Polyamide-Ethers using Dodecanedioyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyamide-ethers utilizing dodecanedioyl dichloride as a key monomer. Polyamide-ethers are a versatile class of polymers that combine the desirable mechanical properties of polyamides with the flexibility and hydrophilicity imparted by polyether segments. This unique combination makes them attractive for a range of applications, including as specialty engineering plastics, thermoplastic elastomers, and in the biomedical field for applications such as drug delivery systems.
The protocols outlined below describe two primary methods for the synthesis of polyamide-ethers from this compound and ether-containing diamines: low-temperature solution polycondensation and interfacial polymerization.
Low-Temperature Solution Polycondensation
This method involves the reaction of this compound with an ether-containing diamine in a suitable organic solvent at reduced temperatures. It is a widely used technique for the preparation of high-molecular-weight polyamides and their derivatives.
Experimental Protocol
A detailed step-by-step procedure for the low-temperature solution polycondensation is as follows:
-
Diamine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the ether-containing diamine (e.g., a poly(oxyalkylene)diamine such as Jeffamine® D-series) and an acid acceptor (e.g., triethylamine or pyridine) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP)).
-
Cooling: Cool the diamine solution to 0°C using an ice bath.
-
This compound Addition: While stirring the cooled diamine solution vigorously, add a solution of this compound in the same anhydrous solvent dropwise from the dropping funnel. Maintain the reaction temperature at 0°C during the addition.
-
Post-Addition Stirring: After the complete addition of the this compound solution, continue stirring the reaction mixture at 0°C for a specified period (typically 2-4 hours).
-
Return to Room Temperature: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional period (typically 12-24 hours) to ensure complete polymerization.
-
Polymer Precipitation: Precipitate the resulting polyamide-ether by pouring the viscous polymer solution into a non-solvent, such as methanol or water.
-
Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide-ether in a vacuum oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.
Quantitative Data
The following table summarizes typical quantitative data for the low-temperature solution polycondensation synthesis of a polyamide-ether from this compound and a poly(oxyalkylene)diamine.
| Parameter | Value |
| Monomers | |
| This compound | 1.0 mmol |
| Poly(oxyalkylene)diamine (e.g., Jeffamine® D-2000) | 1.0 mmol |
| Solvent | |
| N,N-Dimethylacetamide (DMAc) | 20 mL |
| Acid Acceptor | |
| Triethylamine | 2.2 mmol |
| Reaction Conditions | |
| Initial Reaction Temperature | 0°C |
| Initial Reaction Time | 4 hours |
| Room Temperature Reaction Time | 20 hours |
| Polymer Characterization | |
| Inherent Viscosity (dL/g) | 0.4 - 0.9 |
| Glass Transition Temperature (Tg) | Varies with diamine structure |
| Melting Temperature (Tm) | Varies with diamine structure |
| Yield (%) | > 95% |
Interfacial Polymerization
Interfacial polymerization is a rapid and efficient method that occurs at the interface between two immiscible liquid phases. One phase contains the diamine, and the other contains the diacid chloride.
Experimental Protocol
The following is a detailed protocol for the interfacial polymerization of this compound and an ether-containing diamine:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the ether-containing diamine and an inorganic base (e.g., sodium hydroxide or sodium carbonate) to act as an acid scavenger. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be added to the aqueous phase to enhance the reaction rate.
-
Organic Phase Preparation: Prepare an organic solution of this compound in a water-immiscible organic solvent (e.g., dichloromethane, chloroform, or hexane).
-
Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker without stirring. The polyamide-ether will form as a film at the interface of the two layers.
-
Polymer Film Removal: The polymer film can be continuously removed from the interface using forceps or a glass rod and wound onto a rotating drum.
-
Washing: Thoroughly wash the collected polymer with water and then with a solvent like acetone or methanol to remove trapped reactants and byproducts.
-
Drying: Dry the polyamide-ether film in a vacuum oven at a moderate temperature (e.g., 50-70°C) to a constant weight.
Quantitative Data
The table below provides representative quantitative data for the interfacial polymerization synthesis of a polyamide-ether.
| Parameter | Value |
| Aqueous Phase | |
| Ether-containing Diamine (e.g., Jeffamine® D-400) | 0.1 M |
| Sodium Carbonate (Na₂CO₃) | 0.2 M |
| Organic Phase | |
| This compound | 0.1 M in Dichloromethane |
| Reaction Conditions | |
| Reaction Time | 5 - 15 minutes |
| Temperature | Room Temperature |
| Polymer Characterization | |
| Film Thickness | 10 - 100 µm |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol |
| Yield (%) | 80 - 95% |
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of the two synthesis protocols described above.
Caption: Workflow for Low-Temperature Solution Polycondensation.
Caption: Workflow for Interfacial Polymerization.
Application Notes and Protocols: Interfacial Polycondensation of Dodecanedioyl Dichloride and Hexamethylenediamine to Synthesize Nylon 6,10
These application notes provide a detailed protocol for the synthesis of Nylon 6,10, a polyamide, through the interfacial polycondensation of dodecanedioyl dichloride and hexamethylenediamine. This method is a classic example of step-growth polymerization and is widely used in laboratory settings to demonstrate polymer synthesis.
Overview
Interfacial polymerization is a technique where polymerization occurs at the interface between two immiscible liquid phases.[1][2] In this procedure, an aqueous solution of hexamethylenediamine and an organic solution of this compound are carefully brought into contact.[2][3] The rapid reaction at the interface forms a film of Nylon 6,10, which can be continuously drawn out as a rope.[4][5] The overall reaction is a condensation polymerization, where a molecule of hydrogen chloride (HCl) is eliminated for each amide bond formed. The presence of a base, such as sodium hydroxide (NaOH), in the aqueous phase is crucial to neutralize the HCl byproduct.[5]
Materials and Reagents
The following table summarizes the necessary reagents and their suggested quantities for this experiment.
| Reagent | Molar Mass ( g/mol ) | Quantity | Concentration | Solvent |
| This compound | 239.14 | ~1.5 - 2.0 mL | 0.2 M | 50 mL Hexane |
| Hexamethylenediamine | 116.21 | ~3.0 g | 0.5 M | 50 mL Deionized Water |
| Sodium Hydroxide (NaOH) | 40.00 | ~1.0 g | 0.5 M | (in aqueous phase) |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of Nylon 6,10.
3.1. Solution Preparation (To be performed in a fume hood)
-
Aqueous Phase: In a 100 mL beaker, dissolve approximately 3.0 g of hexamethylenediamine and 1.0 g of sodium hydroxide in 50 mL of deionized water. Stir until all solids have dissolved.
-
Organic Phase: In a separate 100 mL beaker, dissolve approximately 1.5 to 2.0 mL of this compound in 50 mL of hexane.[5]
3.2. Polymerization
-
Carefully pour the organic phase (this compound in hexane) on top of the aqueous phase (hexamethylenediamine solution) in the beaker containing the aqueous phase. Pour the organic solution slowly down the side of the beaker to minimize mixing of the two layers.[6]
-
An immediate formation of a white polymer film will be observed at the interface of the two liquids.[4]
-
Using a pair of forceps or a glass rod, carefully grasp the center of the polymer film.[5]
-
Slowly and steadily, pull the polymer film upwards and away from the beaker. A continuous rope of Nylon 6,10 will be formed as the monomers diffuse to the interface and react.[4]
-
The nylon rope can be wound onto a glass rod or a beaker. Continue to draw the rope until one of the reactants is depleted.[6]
3.3. Polymer Collection and Washing
-
After collecting the polymer, wash it thoroughly with deionized water to remove any unreacted monomers, sodium hydroxide, and the sodium chloride byproduct.[4][6]
-
A subsequent wash with a 50% aqueous ethanol or acetone solution can aid in drying.[7]
-
Press the washed nylon between paper towels to remove excess liquid and then allow it to air dry completely in a fume hood.[4][6]
3.4. Characterization (Optional)
The synthesized polyamide can be characterized using various techniques to determine its properties:
| Property | Analytical Technique |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9] |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)[8][10] |
| Crystalline Structure | X-ray Diffraction (XRD)[9][10] |
| Molecular Weight | Viscometry[8] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Nylon 6,10 via interfacial polymerization.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this experiment.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][11][12]
-
Fume Hood: All steps of this experiment, especially the handling of this compound and hexane, must be performed in a well-ventilated chemical fume hood.[6][11]
-
Chemical Hazards:
-
This compound (and other acid chlorides): Corrosive and reacts with water to release toxic HCl gas.[13][14] Avoid contact with skin and eyes, and prevent inhalation of vapors.[15]
-
Hexamethylenediamine: Irritating to the skin, eyes, and respiratory system.[5]
-
Sodium Hydroxide: Caustic and can cause severe burns.[5]
-
Hexane: Highly flammable and its vapors can be irritating.[5]
-
-
Waste Disposal: All chemical waste should be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.[6] Do not pour any of the solutions down the drain.[11][12]
References
- 1. One Part of Chemistry: Preparation of polyamide by condensation polymerization [1chemistry.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. pslc.ws [pslc.ws]
- 4. scribd.com [scribd.com]
- 5. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]
- 6. standring.weebly.com [standring.weebly.com]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 12. media.laballey.com [media.laballey.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Application Notes: The Role of Sodium Hydroxide in Dodecanedioyl Dichloride Reactions
Introduction
Dodecanedioyl dichloride is a diacyl chloride containing a 12-carbon chain. As a highly reactive monomer, it is a key precursor in various polymerization reactions, most notably in the synthesis of polyamides like Nylon 6,12. In these reactions, particularly in interfacial polymerization, sodium hydroxide (NaOH) plays a critical and multifaceted role. Its primary function is to act as an acid scavenger, but it also influences the reaction environment and kinetics. Understanding the precise role of NaOH is essential for optimizing reaction conditions, maximizing polymer yield, and ensuring the desired material properties.
Primary Role of Sodium Hydroxide: Acid Scavenger
The most common reaction involving this compound is its condensation polymerization with a diamine, such as 1,6-hexanediamine, to produce a polyamide. In this reaction, for every amide bond formed, one molecule of hydrochloric acid (HCl) is generated as a byproduct.[1][2]
The generated HCl is detrimental to the polymerization process for two main reasons:
-
Amine Neutralization: The diamine monomer is a base. The HCl produced will react with the amine groups of the unreacted diamine, protonating them to form ammonium salts. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the polymerization chain growth.
-
Side Reactions: The presence of a strong acid like HCl can lead to undesirable side reactions and potential degradation of the resulting polymer.[1]
Sodium hydroxide is introduced into the reaction system, typically dissolved in the aqueous phase along with the diamine, to neutralize the HCl as it is formed.[3] The rapid, exothermic acid-base reaction between NaOH and HCl produces sodium chloride (NaCl) and water, both of which are inert to the primary polymerization reaction.[4][5] This ensures that the concentration of free diamine remains high, allowing the polymerization to proceed to completion and form a high-molecular-weight polymer.[6]
Secondary Role: Maintaining Phase Separation and Reaction Interface
In the context of interfacial polymerization, the reaction occurs at the boundary between two immiscible liquids.[2][3] Typically, the this compound is dissolved in a nonpolar organic solvent (e.g., hexane, cyclohexane), while the diamine is dissolved in an aqueous solution.[6][7] Sodium hydroxide, being highly soluble in water and insoluble in the organic solvent, remains in the aqueous phase with the diamine. This setup is crucial for:
-
Confining the Reaction: Polymer formation is localized to the interface where the monomers meet.
-
Immediate Neutralization: The HCl byproduct is generated at this interface and is immediately neutralized by the NaOH present in the adjacent aqueous phase.
By maintaining the appropriate pH and ionic strength in the aqueous phase, NaOH helps to control the solubility of the diamine and ensures a sharp, stable interface for the polymerization to occur.
Data Presentation
The following tables summarize typical concentrations and quantities used in the interfacial polymerization of a diacyl chloride (like this compound or the commonly cited sebacoyl chloride) with a diamine to synthesize polyamides.
Table 1: Reagent Concentrations for Interfacial Polymerization
| Reagent | Solvent | Typical Concentration | Source(s) |
| Hexamethylenediamine | Aqueous NaOH | 0.50 M | [7][8][9] |
| Sodium Hydroxide (NaOH) | Water | 0.5 M (or ~3% w/v) | [1][7][8][9] |
| This compound* | Hexane or Cyclohexane | 0.15 M - 0.2 M | [6][8][9] |
*Note: Sources often cite sebacoyl chloride or adipoyl chloride for Nylon 6,10 and 6,6 synthesis, respectively. The principles and concentrations are directly applicable to this compound for Nylon 6,12 synthesis.
Experimental Protocols
Protocol 1: Synthesis of Nylon 6,12 via Interfacial Polymerization
This protocol describes the synthesis of Nylon 6,12 from the reaction of 1,6-hexanediamine and this compound.
Materials:
-
Aqueous Phase Solution: 0.5 M 1,6-hexanediamine in 0.5 M sodium hydroxide (NaOH).
-
Preparation: To prepare 50 mL, dissolve 2.91 g of 1,6-hexanediamine and 1.0 g of NaOH in distilled water to make a final volume of 50 mL.[9]
-
-
Organic Phase Solution: 0.2 M this compound in hexane.
-
Preparation: To prepare 50 mL, dissolve 2.67 g (2.2 mL) of this compound in hexane to make a final volume of 50 mL.
-
-
250 mL Beaker
-
Glass rod
-
Forceps
Procedure:
-
Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Wear safety goggles, gloves, and a lab coat. This compound is corrosive and moisture-sensitive. Hexane is flammable. Sodium hydroxide is caustic.[6][7][8]
-
Pour 25 mL of the aqueous 1,6-hexanediamine/NaOH solution into a 250 mL beaker.
-
Carefully and slowly pour 25 mL of the organic this compound solution on top of the aqueous layer. Tilt the beaker and pour the organic solution down the side to minimize mixing of the two layers.[7] An immiscible two-phase system will form.
-
A film of Nylon 6,12 will form instantly at the interface between the two liquids.[6]
-
Using forceps, carefully grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope or strand of nylon will be drawn from the interface.[1]
-
Wind the nylon rope onto a glass rod, continuously pulling it from the beaker until one of the reactants is depleted.[9]
-
Washing and Drying: Thoroughly wash the collected nylon rope with water, followed by ethanol or acetone to help it dry.[1] Press the washed polymer between paper towels.
-
Allow the nylon to air-dry completely.
-
Disposal: After the reaction, stir the remaining two phases together vigorously to react the remaining monomers. The resulting solid polymer can be removed, washed, and discarded as solid waste. The remaining liquid should be disposed of in an appropriate solvent waste container.[8]
Mandatory Visualizations
Reaction Mechanism and Role of NaOH
Caption: Reaction scheme for polyamide synthesis and the neutralization role of NaOH.
Experimental Workflow: Interfacial Polymerization
Caption: Workflow diagram for the 'nylon rope trick' interfacial polymerization.
References
- 1. standring.weebly.com [standring.weebly.com]
- 2. files.eric.ed.gov [files.eric.ed.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Making nylon: the ‘nylon rope trick’ | Class experiment | RSC Education [edu.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Polymers: How to Make Nylon [home.miracosta.edu]
- 9. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]
Application Notes and Protocols for Dichloromethane as a Solvent in Dodecanedioyl Dichloride Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of dichloromethane (DCM) as an organic solvent in the interfacial polymerization of dodecanedioyl dichloride with a diamine to synthesize polyamides, such as a type of nylon. Dichloromethane is a versatile solvent recognized for its ability to dissolve a wide range of organic compounds, including polymers.[1][2][3] Its volatility and relative inertness make it a suitable medium for this type of step-growth polymerization.[4]
The protocol outlined below is a common laboratory procedure often referred to as the "nylon rope trick," which demonstrates the rapid formation of a polymer film at the interface of two immiscible liquids.[5][6]
Experimental Data Summary
While specific quantitative data will vary based on precise experimental conditions, the following table summarizes the typical reagents and their roles in this polymerization reaction. Researchers can use this as a template to record their experimental parameters and results.
| Parameter | Organic Phase | Aqueous Phase | Resultant Polymer |
| Monomer | This compound | 1,6-Hexanediamine | Polyamide (Nylon 6,12) |
| Solvent | Dichloromethane (CH₂Cl₂) | Deionized Water | - |
| Typical Concentration | 0.1 - 0.5 M | 0.2 - 0.6 M | - |
| Additive | - | Sodium Carbonate (Na₂CO₃) | - |
| Role of Additive | - | Acid scavenger (neutralizes HCl byproduct)[7][8] | - |
| Reaction Temperature | Room Temperature | Room Temperature | - |
| Observed Yield | - | - | To be determined experimentally |
| Molecular Weight (Mn) | - | - | To be determined experimentally |
| Polydispersity Index (PDI) | - | - | To be determined experimentally |
Experimental Protocol: Interfacial Polymerization of this compound
This protocol details the synthesis of a polyamide via the interfacial reaction between this compound dissolved in dichloromethane and an aqueous solution of a diamine, such as 1,6-hexanediamine.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
1,6-Hexanediamine
-
Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Methanol or Ethanol (for washing)
-
Beakers (50 mL or 100 mL)
-
Glass rod
-
Tweezers or forceps
Procedure:
-
Preparation of the Aqueous Phase:
-
In a 50 mL beaker, prepare an aqueous solution of 1,6-hexanediamine. For example, dissolve 2.2 g of 1,6-hexanediamine and 1.0 g of sodium carbonate in 50 mL of deionized water.[9] The sodium carbonate is added to neutralize the hydrochloric acid (HCl) that is produced as a byproduct of the condensation reaction.[7][8][10]
-
-
Preparation of the Organic Phase:
-
Interfacial Polymerization:
-
Carefully and slowly pour the organic phase (this compound solution) on top of the aqueous phase (1,6-hexanediamine solution) in a beaker, minimizing mixing of the two layers.[6][9] Dichloromethane is denser than water and will form the bottom layer if added first; however, for the classic "nylon rope trick," the organic phase is typically layered on top of the aqueous phase.[6][8]
-
A film of the polyamide will form immediately at the interface between the two immiscible liquids.[8][11]
-
-
Polymer Extraction:
-
Using a pair of tweezers or a glass rod, gently grasp the polymer film at the center of the interface and pull it upwards slowly and continuously.[5][9] A continuous strand or "rope" of the polymer can be drawn out of the beaker.
-
The polymer can be wound onto a glass rod or a spool as it is being pulled.[9]
-
-
Washing and Drying:
-
Thoroughly wash the collected polymer strand with water, followed by a rinse with methanol or ethanol to remove any unreacted monomers and byproducts.
-
Allow the polymer to air dry completely.
-
Safety Precautions:
-
This experiment should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile solvent and has associated health risks.[3]
-
This compound and 1,6-hexanediamine are corrosive and can cause skin and eye irritation.[6][9]
Visualizations
Caption: Experimental workflow for the interfacial polymerization of this compound.
References
- 1. Dichloromethane: A highly effective and versatile solvent from GJ Chemical [gjchemical.com]
- 2. labproinc.com [labproinc.com]
- 3. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichloromethane - Wikipedia [en.wikipedia.org]
- 5. Designer Polymers Activity DP2.1 [benjamin-mills.com]
- 6. Making nylon: the ‘nylon rope trick’ | Class experiment | RSC Education [edu.rsc.org]
- 7. Decanedioyl Dichloromethane Reaction - 939 Words | 123 Help Me [123helpme.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]
- 10. chm.uri.edu [chm.uri.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polyamide Microcapsules Using Dodecanedioyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamide microcapsules are versatile carriers with significant potential in various fields, including pharmaceuticals, agriculture, and specialty chemicals. Their robust shell provides excellent protection for encapsulated active ingredients, while the permeability of the shell can be tailored to control the release profile. Interfacial polymerization is a widely employed technique for the synthesis of polyamide microcapsules, offering a straightforward and scalable method. This document provides detailed application notes and experimental protocols for the synthesis of polyamide microcapsules using dodecanedioyl dichloride as the acid chloride monomer.
The synthesis is based on the Schotten-Baumann reaction between a diacid chloride (this compound) dissolved in an organic phase and a diamine dissolved in an aqueous phase. The polymerization occurs at the interface of an oil-in-water emulsion, forming a thin, robust polyamide shell around the oil droplets.
Key Process Parameters and Their Impact
The properties of the resulting polyamide microcapsules, such as size, morphology, and shell thickness, are critically influenced by several process parameters. Understanding and controlling these parameters is essential for designing microcapsules with desired characteristics for specific applications.
Data Presentation: Influence of Process Parameters on Microcapsule Properties
The following table summarizes the qualitative and quantitative effects of key experimental parameters on the characteristics of polyamide microcapsules. While specific values can vary based on the exact formulation and equipment used, these trends provide a valuable guide for process optimization.
| Parameter | Effect on Microcapsule Size | Effect on Shell Thickness & Integrity | Effect on Process Yield | Notes |
| Stirring Speed (Emulsification) | Inverse relationship; higher speed leads to smaller microcapsules.[1][2][3] | Can lead to thinner and more fragile shells at very high speeds. | Can decrease if high shear leads to premature capsule rupture. | A balance is needed to achieve small size without compromising shell integrity. |
| Stirring Speed (Polymerization) | Slower speeds can lead to larger, more uniform capsules.[4] | Milder stirring improves microcapsule morphology and integrity.[5][6] | Can improve by reducing shear-induced damage to forming capsules. | Reducing speed after the initial emulsification is a common strategy. |
| Monomer Molar Ratio (Diamine:Diacid Dichloride) | Can influence size distribution. | An excess of the aqueous-soluble diamine is often used to drive the reaction to completion and ensure a robust shell.[5] | A higher diamine ratio can increase yield up to a certain point.[6] | The optimal ratio is diffusion-controlled and needs empirical determination. |
| Organic Solvent | The nature of the solvent affects the diffusion of the diamine and can influence the final particle size.[5][6] | Solvent choice impacts the morphology, thickness, and molecular weight of the polyamide shell.[5] | Significantly influences the process yield. For example, toluene has been shown to produce higher yields than dodecane or hexane with sebacoyl chloride.[5][6] | The partition coefficient of the diamine in the organic solvent is a key factor.[5] |
| Surfactant/Stabilizer Concentration | Higher concentrations generally lead to smaller and more stable emulsion droplets, resulting in smaller microcapsules. | Affects the stability of the emulsion and the surface characteristics of the microcapsules. | Can improve yield by preventing coalescence and agglomeration. | The choice of surfactant (e.g., PVA, Tween 20) also impacts morphology. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of polyamide microcapsules using this compound.
Protocol 1: Synthesis of Polyamide Microcapsules
This protocol is adapted from established methods for interfacial polymerization of polyamide microcapsules.[6]
Materials:
-
This compound (DDDC)
-
Hexamethylenediamine (HMDA) or other suitable diamine
-
Organic solvent (e.g., cyclohexane, toluene)
-
Deionized water
-
Poly(vinyl alcohol) (PVA), Mw 89,000-98,000, 99+% hydrolyzed
-
Sodium hydroxide (NaOH) (optional, for acid scavenging)
Equipment:
-
Mechanical overhead stirrer with a propeller blade
-
Beakers
-
Glass funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Preparation of the Aqueous Phase:
-
Prepare a 2% (w/v) aqueous solution of PVA by dissolving PVA in deionized water with gentle heating and stirring until fully dissolved. Cool to room temperature.
-
Prepare an aqueous solution of the diamine (e.g., 0.4 M HMDA). If desired, an acid scavenger like NaOH can be added to this solution.
-
-
Preparation of the Organic Phase:
-
Dissolve this compound in the chosen organic solvent to a final concentration of, for example, 0.1 M. The substance to be encapsulated (if oil-soluble) should also be dissolved in this phase.
-
-
Emulsification:
-
Place a defined volume of the aqueous PVA solution (e.g., 100 mL) into a beaker equipped with the mechanical stirrer.
-
Set the stirring speed to a high rate (e.g., 1000-2000 rpm) to create a fine emulsion.
-
Slowly add the organic phase (e.g., 25 mL) to the stirred aqueous phase. Continue stirring for 5-10 minutes to ensure a stable oil-in-water emulsion is formed. The droplet size of the emulsion will largely determine the final microcapsule size.
-
-
Interfacial Polymerization:
-
Reduce the stirring speed to a lower rate (e.g., 300-500 rpm) to minimize shear stress on the forming microcapsules.
-
Slowly add the aqueous diamine solution to the emulsion.
-
Allow the polymerization reaction to proceed for a defined period, typically 1-3 hours, under continuous gentle stirring.
-
-
Microcapsule Recovery and Washing:
-
Once the reaction is complete, stop stirring and allow the microcapsules to settle.
-
Collect the microcapsules by vacuum filtration using a Buchner funnel.
-
Wash the collected microcapsules sequentially with deionized water and a suitable organic solvent (e.g., hexane or ethanol) to remove unreacted monomers and other impurities.
-
-
Drying:
-
Dry the washed microcapsules in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Characterization of Polyamide Microcapsules
1. Morphological Analysis (Scanning Electron Microscopy - SEM):
-
Mount the dried microcapsule powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the microcapsules using an SEM to observe their surface morphology, shape, and size distribution.
2. Size Distribution Analysis:
-
Disperse the microcapsules in a suitable liquid (e.g., water with a small amount of surfactant) and sonicate briefly to break up agglomerates.
-
Analyze the size distribution using laser diffraction particle size analysis or by measuring a statistically significant number of microcapsules from SEM images using image analysis software.
3. Chemical Characterization (Fourier-Transform Infrared Spectroscopy - FTIR):
-
Mix a small amount of the dried microcapsule powder with potassium bromide (KBr) and press into a pellet.
-
Alternatively, perform the analysis using an attenuated total reflectance (ATR) accessory.
-
Acquire the FTIR spectrum to confirm the formation of the polyamide shell by identifying characteristic amide bond peaks (e.g., N-H stretch, C=O stretch).
4. Encapsulation Efficiency and Drug Loading:
For drug development applications, determining the amount of active pharmaceutical ingredient (API) successfully encapsulated is crucial.
-
Procedure for determining encapsulation efficiency:
-
Accurately weigh a sample of the dried microcapsules.
-
Crush the microcapsules using a mortar and pestle or by sonication in a suitable solvent to release the encapsulated core material.
-
Extract the API into a solvent in which it is soluble.
-
Quantify the amount of the API in the solvent using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:
-
EE (%) = (Mass of encapsulated drug / Initial mass of drug) x 100
-
DL (%) = (Mass of encapsulated drug / Total mass of microcapsules) x 100
-
5. In Vitro Drug Release Studies:
-
Disperse a known amount of drug-loaded microcapsules in a release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH).
-
Maintain the system at a constant temperature (e.g., 37 °C) with gentle agitation.
-
At predetermined time intervals, withdraw samples of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.[7]
Visualization of Workflows
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of polyamide microcapsules via interfacial polymerization.
References
- 1. api.fspublishers.org [api.fspublishers.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of operation variables and monomers on the properties of polyamide microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters [mdpi.com]
- 6. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-controlled drug loading and release from biodegradable microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent hydrolysis of dodecanedioyl dichloride during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of dodecanedioyl dichloride, with a primary focus on preventing its hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (DDDC), also known as sebacoyl chloride, is a di-acyl chloride with the formula C₁₂H₂₀Cl₂O₂. Its high reactivity stems from the two electrophilic acyl chloride groups. The carbon atom in each acyl chloride group is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly pull electron density away from the carbon. This makes the carbon atom highly susceptible to nucleophilic attack.[1][2]
Q2: Why is preventing the hydrolysis of this compound critical for my experiments?
Acyl chlorides readily react with water in a process called hydrolysis to form the corresponding carboxylic acid.[2][3][4] In the case of this compound, hydrolysis yields dodecanedioic acid and hydrochloric acid (HCl). This reaction is often rapid, even with trace amounts of atmospheric moisture.[3] The consequences of hydrolysis include:
-
Reagent Degradation: The starting material is consumed, reducing the potential yield of the desired product.
-
Formation of Byproducts: The resulting dodecanedioic acid can complicate the reaction and purification process.
-
Inaccurate Stoichiometry: If some of the this compound has hydrolyzed, the stoichiometry of the reaction will be incorrect, leading to incomplete conversion or the formation of other side products.
Q3: How can I visually identify if my this compound has hydrolyzed?
Pure this compound is a colorless to light yellow liquid.[4] Hydrolysis to dodecanedioic acid, a white solid, may result in the formation of a precipitate. If the this compound is exposed to moist air, you may observe it fuming, which is the result of the liberated HCl gas reacting with atmospheric moisture.[5] For a definitive assessment, analytical techniques such as infrared (IR) spectroscopy can be used. The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch are indicative of the carboxylic acid.
Q4: How should I store this compound to minimize hydrolysis?
To minimize hydrolysis during storage, this compound should be stored under strictly anhydrous conditions.[6][7][8] This includes:
-
Storing in a tightly sealed container, preferably with a PTFE-lined cap.
-
Storing under an inert atmosphere, such as dry nitrogen or argon.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no yield of the desired product | Hydrolysis of this compound before or during the reaction. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried). - Use anhydrous solvents. - Handle this compound and set up the reaction under a dry, inert atmosphere (nitrogen or argon). - Use freshly opened or properly stored this compound. |
| Formation of a white precipitate in the reaction mixture | The precipitate is likely dodecanedioic acid, the hydrolysis product. | - Review the experimental setup to identify and eliminate sources of moisture. - Purify the product to remove the dodecanedioic acid, for example, by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during workup (use with caution as this can promote further hydrolysis if unreacted acyl chloride is present).[5] |
| Inconsistent reaction outcomes | Variable amounts of hydrolysis are occurring between experiments. | - Standardize the procedure for drying glassware, solvents, and reagents. - Ensure a consistent and positive pressure of inert gas is maintained throughout the experiment. |
| "Fuming" observed when handling the reagent | Reaction of this compound with atmospheric moisture to produce HCl gas. | - Handle the reagent in a well-ventilated fume hood. - Work quickly and efficiently to minimize exposure to air. - Handle under an inert atmosphere whenever possible. |
Data Presentation
| Condition | Description | Estimated Stability of this compound | Recommendation |
| Atmospheric Moisture | Exposure to ambient air (e.g., 40-60% relative humidity) at room temperature. | Very rapid hydrolysis. The half-life is expected to be on the order of minutes. | Handle exclusively under a dry, inert atmosphere. |
| Anhydrous Aprotic Solvents (e.g., Dichloromethane, THF, Hexane) | Solvents dried over an appropriate drying agent (e.g., CaH₂, molecular sieves). | Stable for the duration of a typical experiment when moisture is excluded. | Use freshly dried, anhydrous solvents for all reactions. |
| Protic Solvents (e.g., Water, Alcohols) | Solvents that can act as nucleophiles. | Rapid reaction to form the corresponding carboxylic acid or esters.[4][9][10] | Avoid unless they are the intended reactants. |
| Elevated Temperature | Heating the reaction mixture. | Hydrolysis rate will increase significantly with temperature. | If heating is necessary, ensure the system is scrupulously dry and under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound Under an Inert Atmosphere
This protocol outlines the essential steps for setting up a reaction to minimize the hydrolysis of this compound.
1. Glassware Preparation:
- All glassware (reaction flask, addition funnel, condenser, etc.) must be thoroughly dried in an oven at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.[5]
- Assemble the glassware while hot and immediately purge with a stream of dry nitrogen or argon.[11][12]
2. Inert Atmosphere:
- Maintain a positive pressure of the inert gas throughout the experiment. This can be achieved using a nitrogen or argon line connected to a bubbler.[11][12]
3. Reagent and Solvent Preparation:
- Use only anhydrous solvents. If not commercially available, dry the solvent using appropriate methods (e.g., distillation from calcium hydride for dichloromethane and hydrocarbons).[5][13]
- Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
4. Reaction Execution (Example: Esterification with an Alcohol):
- Dissolve the alcohol and a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine or pyridine) in the anhydrous solvent under an inert atmosphere.
- Cool the solution in an ice bath (0 °C).
- Slowly add a solution of this compound in the anhydrous solvent to the cooled reaction mixture via a syringe or an addition funnel.
- Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature as required.
5. Workup:
- Quench the reaction with a saturated aqueous solution of a mild salt (e.g., ammonium chloride).
- Extract the product with an organic solvent.
- Wash the organic layer sequentially with dilute acid (if an amine base was used), saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Drying of Solvents for Moisture-Sensitive Reactions
Using Molecular Sieves:
-
Activation: Activate 3Å or 4Å molecular sieves by heating them in a muffle furnace at 300-350 °C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.
-
Cooling: Allow the sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.[13]
-
Drying: Add the activated sieves (approximately 10-20% by weight/volume) to the solvent in a storage bottle.[13]
-
Equilibration: Seal the bottle and allow it to stand for at least 24 hours before use. The sieves can remain in the solvent during storage to maintain dryness.[13]
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Molecular Weight in Dodecanedioyl Dichloride Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing issues of low molecular weight during the polymerization of dodecanedioyl dichloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low molecular weight in polyamide synthesis from this compound?
A1: Low molecular weight in polycondensation reactions, such as the synthesis of polyamides from this compound, is a frequent challenge. The primary causes are often related to:
-
Inaccurate Stoichiometry: A precise 1:1 molar ratio of the diamine and diacid chloride is critical for achieving a high degree of polymerization.[1] Any deviation from this ratio will lead to an excess of one monomer, resulting in chain termination and, consequently, a lower molecular weight.
-
Monomer Impurities: The presence of monofunctional impurities in either the this compound or the diamine monomer will act as chain stoppers, limiting the growth of the polymer chains. Impurities can also include water, which can hydrolyze the diacid chloride.
-
Incomplete Reaction: The polymerization reaction may not have proceeded to completion, resulting in shorter polymer chains. This can be due to insufficient reaction time or suboptimal temperature.
-
Side Reactions: Unwanted side reactions, such as the hydrolysis of the acid chloride groups on this compound, can prevent the formation of long polymer chains.
-
Inefficient Removal of Byproducts: In melt polymerization, the byproduct (e.g., water from the reaction of a diacid and diamine) must be efficiently removed to drive the reaction equilibrium towards the formation of high molecular weight polymer. For reactions involving diacid chlorides, the byproduct is typically HCl, which needs to be neutralized.
Q2: My final polyamide product is brittle. Is this related to low molecular weight?
A2: Yes, there is a strong correlation between the mechanical properties of a polymer and its molecular weight. A low molecular weight polyamide will have reduced chain entanglement, leading to decreased tensile strength and increased brittleness. If your polymer is brittle, it is a strong indicator that the molecular weight is lower than desired.
Q3: How can I confirm the molecular weight of my synthesized polyamide?
A3: Several techniques can be used to determine the molecular weight of your polymer. The most common methods include:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a powerful technique that separates polymer molecules based on their size in solution, providing information on the molecular weight distribution (including number average molecular weight, Mn, and weight average molecular weight, Mw).
-
Viscometry: The intrinsic viscosity of a polymer solution is related to its molecular weight through the Mark-Houwink equation. This method provides a viscosity-average molecular weight.
-
End-group Analysis: By titrating the unreacted end groups of the polymer chains (e.g., carboxylic acid or amine groups), the number of polymer chains can be determined, which allows for the calculation of the number average molecular weight.
Troubleshooting Guides
Issue 1: Low Intrinsic Viscosity and Brittle Polymer
Question: My polyamide, synthesized from this compound, has a low intrinsic viscosity and is brittle. What are the potential causes and how can I resolve this?
Answer: Low intrinsic viscosity and brittleness are direct consequences of low molecular weight. The following troubleshooting steps will help you identify and address the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight polymer.
Detailed Steps:
-
Verify Monomer Stoichiometry:
-
Problem: An imbalance in the molar ratio of this compound and the diamine is a common cause of low molecular weight.
-
Solution: Carefully recalculate the required masses of both monomers based on their molecular weights to ensure a 1:1 molar ratio. Use a high-precision balance for weighing.
-
-
Assess Monomer Purity:
-
Problem: Monofunctional impurities will terminate the growing polymer chains. Water as an impurity will hydrolyze the this compound.
-
Solution: Use high-purity monomers (≥99%). If purity is uncertain, purify the this compound by vacuum distillation and the diamine by recrystallization. Ensure all glassware is thoroughly dried before use.
-
-
Evaluate Reaction Conditions:
-
Problem: Insufficient reaction time or a temperature that is too low will result in an incomplete reaction. Conversely, a temperature that is too high can cause degradation of the polymer.
-
Solution: For melt polymerization, ensure the temperature is high enough to maintain a molten state and facilitate the reaction, but below the degradation temperature of the polymer. For interfacial polymerization, ensure vigorous stirring to maximize the interfacial area. Increase the reaction time to allow for the polymer chains to grow to a higher molecular weight.
-
-
Ensure Efficient Byproduct Removal/Neutralization:
-
Problem: In interfacial polymerization, the hydrochloric acid (HCl) byproduct can interfere with the reaction if not neutralized. In melt polymerization of a diacid and diamine, the removal of water is crucial.
-
Solution: For interfacial polymerization, an acid scavenger such as sodium carbonate or a tertiary amine should be present in the aqueous phase to neutralize the HCl as it is formed. For melt polymerization, a high vacuum should be applied during the later stages of the reaction to effectively remove water and drive the equilibrium towards polymer formation.
-
Issue 2: Gel Formation or Cross-linking
Question: During my polymerization, the reaction mixture became a gel, and the final product is insoluble. What happened?
Answer: Gel formation indicates cross-linking within the polymer. This is often caused by impurities with more than two functional groups or by side reactions at high temperatures.
Troubleshooting Steps:
-
Analyze Monomer Purity for Polyfunctional Impurities:
-
Problem: The presence of impurities with three or more reactive groups (e.g., a triamine or a triacid chloride) in your monomers can lead to the formation of a cross-linked network.
-
Solution: Ensure the purity of your this compound and diamine monomers. Use analytical techniques like NMR or chromatography to check for polyfunctional impurities.
-
-
Review Reaction Temperature:
-
Problem: At very high temperatures, side reactions can occur that lead to branching and eventual gelation.
-
Solution: Lower the polymerization temperature. It is important to find an optimal temperature that allows for a reasonable reaction rate without inducing side reactions.
-
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the molecular weight of the resulting polyamide. The values are representative and intended to demonstrate expected trends.
Table 1: Effect of Monomer Stoichiometry on Polyamide Molecular Weight
| Molar Ratio (Diamine:Diacid Chloride) | Resulting Molecular Weight ( g/mol ) | Observations |
| 1.05 : 1.00 | Low | Excess diamine leads to chain termination. |
| 1.02 : 1.00 | Moderate | Slight excess of diamine limits chain growth. |
| 1.00 : 1.00 | High | Equimolar ratio allows for high polymer growth. |
| 1.00 : 1.02 | Moderate | Slight excess of diacid chloride limits chain growth. |
| 1.00 : 1.05 | Low | Excess diacid chloride leads to chain termination. |
Table 2: Influence of Reaction Temperature and Time on Polyamide Molecular Weight (Melt Polymerization)
| Temperature (°C) | Reaction Time (hours) | Resulting Molecular Weight ( g/mol ) | Notes |
| 200 | 2 | Moderate | Incomplete reaction. |
| 220 | 2 | High | Faster reaction rate leads to higher MW. |
| 220 | 4 | Very High | Longer time allows for more complete reaction. |
| 240 | 4 | Moderate to High | Potential for some thermal degradation. |
| 260 | 4 | Low to Moderate | Significant thermal degradation can occur. |
Experimental Protocols
Protocol 1: Interfacial Polymerization of Polyamide 12,12
This protocol describes the synthesis of Polyamide 12,12 from this compound and 1,12-dodecanediamine at the interface of two immiscible liquids.
Experimental Workflow:
Caption: Experimental workflow for interfacial polymerization.
Materials:
-
1,12-Dodecanediamine
-
This compound
-
Sodium carbonate (anhydrous)
-
Dichloromethane (or another suitable organic solvent)
-
Distilled water
-
Acetone
Procedure:
-
Prepare the Aqueous Phase: In a beaker, dissolve 1,12-dodecanediamine and a stoichiometric excess of sodium carbonate (to neutralize the HCl byproduct) in distilled water.
-
Prepare the Organic Phase: In a separate beaker, dissolve this compound in dichloromethane.
-
Polymerization: Carefully pour the organic solution on top of the aqueous solution to form two distinct layers. A film of polyamide will form at the interface of the two liquids.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker. A continuous rope of polymer can be drawn.
-
Washing and Drying: Wash the collected polymer thoroughly with distilled water and then with acetone to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: Melt Polymerization of Polyamide 12,12
This protocol details the synthesis of Polyamide 12,12 via melt polycondensation. This method is typically used for producing higher molecular weight polymers.
Experimental Workflow:
Caption: Experimental workflow for melt polymerization.
Materials:
-
Nylon 12,12 salt (prepared from 1,12-dodecanediamine and dodecanedioic acid) or equimolar amounts of the diamine and diacid.
-
Catalyst (optional, e.g., a phosphite-based antioxidant and thermal stabilizer)
Procedure:
-
Reactor Setup: Place the nylon 12,12 salt (or the monomers) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet connected to a cold trap.
-
Inert Atmosphere: Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to remove all air. Maintain a slow, continuous flow of nitrogen during the initial heating phase.
-
Pre-polymerization: Gradually heat the reactor to a temperature above the melting point of the monomers/salt (e.g., 200-220°C). Stir the molten mixture to ensure homogeneity. Water will begin to distill from the reactor.
-
Polycondensation: After the initial water has been removed, gradually increase the temperature (e.g., to 240-260°C) and slowly apply a high vacuum (less than 1 torr). The viscosity of the melt will increase as the polymerization proceeds. The reaction is typically continued for several hours until the desired viscosity (and thus molecular weight) is achieved, which can be monitored by the torque on the stirrer.
-
Product Recovery: Discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere to prevent oxidation of the hot polymer. The solid polymer can then be removed from the reactor.
References
Technical Support Center: Troubleshooting Polymer Discoloration with Dodecanedioyl Dichloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dodecanedioyl dichloride in polymer synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to polymer discoloration during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in polymers synthesized with this compound?
A1: Discoloration, typically appearing as a yellow or brown tint, in polymers synthesized using this compound is primarily due to thermal and oxidative degradation.[1][2] This can be exacerbated by impurities in the monomers or reaction system, improper reaction conditions (such as excessively high temperatures or prolonged reaction times), and unwanted side reactions.
Q2: What types of polymers are commonly synthesized with this compound?
A2: this compound is a versatile monomer used in step-growth polymerization to produce various polymers, most commonly polyamides and polyesters. An example is Nylon 6,12, which is synthesized from hexamethylenediamine and dodecanedioic acid (or its dichloride derivative).[3]
Q3: How do impurities contribute to polymer discoloration?
A3: Impurities in the this compound or the comonomer (diamine or diol) can act as catalysts for degradation reactions, leading to the formation of colored byproducts.[1] Impurities with more than two functional groups can also lead to cross-linking and gel formation, which can trap degradation products and enhance discoloration.
Q4: Can the polymerization method influence the color of the final polymer?
A4: Yes, the polymerization method plays a crucial role.
-
Melt Polycondensation: This high-temperature method can lead to thermal degradation if not carefully controlled. Prolonged exposure to high temperatures can cause side reactions and the formation of chromophores.[1]
-
Interfacial Polymerization: This method is performed at lower temperatures, reducing the risk of thermal degradation.[4] However, side reactions like the hydrolysis of this compound can disrupt the stoichiometry of the reactants, potentially leading to lower molecular weight and off-color products.[4]
Q5: What are chromophores and how do they form in polyamides?
A5: Chromophores are chemical moieties that absorb light in the visible spectrum, causing a substance to appear colored. In the case of aliphatic polyamides, thermo-oxidative degradation can lead to the formation of various chromophores. Proposed structures include conjugated double bonds, pyrrole-type structures, and products from the reaction of azomethines.[2]
Troubleshooting Guides
Issue 1: Polymer has a Yellow or Brown Discoloration
This is the most common issue when working with this compound, particularly in high-temperature synthesis methods.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Thermal Degradation | Optimize the reaction temperature and time. Avoid unnecessarily high temperatures or prolonged heating.[1] Consider using a step-wise temperature increase during melt polymerization. |
| Oxidation | Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5] |
| Monomer Impurities | Use high-purity this compound and comonomers. If necessary, purify the monomers before use (e.g., by distillation or recrystallization). |
| Stoichiometric Imbalance | Ensure precise molar equivalence between the this compound and the diamine or diol. In melt polymerization, forming a nylon salt intermediate can help maintain a 1:1 ratio.[1] |
| Catalyst Residues | If using a catalyst, ensure it is thoroughly removed during the polymer purification process, as residual catalyst can promote degradation. |
| Hydrolysis of this compound | In interfacial polymerization, ensure the organic phase is anhydrous. Hydrolysis of the diacid chloride can lead to an imbalance in reactive groups.[4] |
Issue 2: Inconsistent Polymer Color Between Batches
Inconsistent coloration can be a frustrating problem, indicating a lack of control over the experimental parameters.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Variable Monomer Purity | Source high-purity monomers from a reliable supplier and consider running quality control checks on new batches. |
| Inconsistent Heating Profile | Use a programmable temperature controller to ensure a consistent and reproducible heating profile for each reaction. |
| Atmospheric Leaks | Ensure your reaction setup is well-sealed to prevent oxygen from entering the system, especially during high-temperature stages. |
| Variations in Stirring Speed | In melt polymerization, inconsistent stirring can lead to localized overheating. Maintain a constant and adequate stirring speed. |
| Differences in Purification | Standardize your polymer purification protocol, including the solvents used and the duration of washing and drying steps. |
Experimental Protocols
Protocol 1: Synthesis of a Polyamide via Interfacial Polymerization (Analogous to Nylon 12,12)
This protocol describes the synthesis of a polyamide from this compound and a diamine.
Materials:
-
Dodecanediamine
-
This compound
-
Sodium hydroxide (NaOH)
-
Hexane (or another suitable organic solvent)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve dodecanediamine and an equimolar amount of NaOH in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of this compound in hexane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing. A polymer film will form at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous strand of polyamide should form.
-
Washing and Drying: Thoroughly wash the collected polymer with deionized water and then with ethanol to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C).
Protocol 2: Synthesis of a Polyester via Melt Polycondensation
This protocol outlines the synthesis of a polyester from this compound and a diol.
Materials:
-
This compound
-
A long-chain diol (e.g., 1,12-dodecanediol)
-
Catalyst (e.g., titanium(IV) isopropoxide)
-
Nitrogen gas supply
Procedure:
-
Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add equimolar amounts of this compound and the diol.
-
Inert Atmosphere: Purge the flask with nitrogen for at least 30 minutes to remove oxygen.
-
Esterification: Heat the mixture to 160-180°C under a slow stream of nitrogen while stirring. Hydrogen chloride gas will be evolved as a byproduct. Continue this step until the evolution of HCl gas subsides.
-
Polycondensation: Add the catalyst to the reaction mixture. Gradually increase the temperature to 200-220°C and slowly apply a vacuum to remove any remaining byproducts and drive the polymerization.
-
Termination and Purification: Once the desired viscosity is reached, cool the reactor under nitrogen. The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).
Visualizations
Caption: Workflow for Polyamide Synthesis via Interfacial Polymerization.
Caption: Logical Flow from Causes to Polymer Discoloration.
References
Optimizing monomer ratio for dodecanedioyl dichloride and diamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of polyamides from dodecanedioyl dichloride and various diamines.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization reaction between this compound and diamines.
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Yield | Improper Stoichiometry: An excess of one monomer will lead to chain termination, reducing the overall yield of high molecular weight polymer. | Ensure precise measurement of both this compound and the diamine to achieve a near 1:1 molar ratio. For melt polymerization, the formation of a nylon salt intermediate can help ensure this ratio.[1] |
| Monomer Impurity: The presence of monofunctional impurities in either the this compound or the diamine will cap the growing polymer chains. | Use high-purity monomers. If necessary, purify the monomers before use. | |
| Side Reactions: Unwanted reactions can consume monomers and prevent polymerization. | Optimize reaction temperature and time to minimize side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. | |
| Low Molecular Weight | Non-Equimolar Monomer Ratio: A deviation from a 1:1 molar ratio is a primary cause of low molecular weight in step-growth polymerization.[1] | Accurately calculate and measure the molar quantities of both monomers. |
| Incomplete Reaction: The polymerization reaction may not have reached completion. | Increase the reaction time or temperature to drive the reaction forward.[1] For melt polymerization, applying a high vacuum in the final stages is crucial for removing byproducts like water and shifting the equilibrium towards the polymer.[1] | |
| Presence of Water: For reactions involving diacid chlorides, water can hydrolyze the this compound, disrupting the stoichiometry. | Use anhydrous solvents and dry glassware. | |
| Polymer Discoloration (Yellowing/Browning) | Thermal Degradation: Exposure to excessively high temperatures or for prolonged periods can cause the polymer to degrade.[1] | Optimize the reaction temperature and duration. Consider using thermal stabilizers or antioxidants.[1] |
| Impurities: Trace impurities in the monomers or from the reaction vessel can catalyze degradation reactions.[1] | Utilize high-purity monomers and ensure the reactor is made of an inert material such as glass or stainless steel.[1] | |
| Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and discoloration. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process. | |
| Gel Formation | Side Reactions at High Temperatures: Certain side reactions, such as deamination in some polyamide systems, can lead to cross-linking and gel formation.[1] | Maintain precise temperature control and ensure uniform heat distribution with efficient stirring to avoid localized overheating.[1] |
| Impurities with Higher Functionality: The presence of tri-functional or higher functional impurities in the monomers can act as cross-linking agents. | Ensure the purity of the monomers and verify their chemical structure. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal monomer ratio for the reaction between this compound and a diamine?
A1: The optimal molar ratio is 1:1. In step-growth polymerization, a precise equimolar balance of the functional groups (in this case, the acyl chloride groups from this compound and the amine groups from the diamine) is critical to achieve a high molecular weight polymer.
Q2: How does a deviation from the 1:1 monomer ratio affect the final polymer?
A2: Any deviation from a 1:1 molar ratio will result in a lower molecular weight polymer. The monomer in excess will be left at the chain ends once the other monomer is completely consumed, preventing further chain growth.
Q3: What is interfacial polymerization and why is it used for this reaction?
A3: Interfacial polymerization is a technique where the polymerization occurs at the interface between two immiscible liquids.[2] Typically, the diamine is dissolved in an aqueous phase, and the this compound is dissolved in an organic solvent.[2] This method is advantageous because the reaction is rapid at the interface, and it can be self-limiting, which helps in controlling the polymer film thickness.[3]
Q4: My polymer is brittle. How can I improve its flexibility?
A4: Brittleness can be a result of low molecular weight or high crystallinity. Ensure you have optimized the monomer ratio and reaction conditions to achieve a high molecular weight. To reduce brittleness, you could also consider incorporating a more flexible diamine into your polymer backbone or using a comonomer to disrupt the crystalline packing.
Q5: What is the role of an acid scavenger in the reaction between this compound and a diamine?
A5: The reaction between an acid chloride and an amine produces hydrochloric acid (HCl) as a byproduct.[4] An acid scavenger, typically a weak base like sodium carbonate or a tertiary amine, is added to the aqueous phase to neutralize the HCl.[4] This prevents the protonation of the diamine, which would render it unreactive towards the acid chloride.
Data Presentation
The following table illustrates the theoretical effect of monomer ratio on the degree of polymerization (and thus molecular weight) for the reaction of this compound and a generic diamine. This data is based on the principles of step-growth polymerization and assumes the reaction goes to completion.
| Molar Ratio (this compound : Diamine) | Effect on Polymer Chain | Expected Molecular Weight |
| 1.1 : 1.0 | This compound at both chain ends | Low |
| 1.05 : 1.0 | This compound at both chain ends | Moderate |
| 1.0 : 1.0 | Ideal for high polymer formation | High |
| 1.0 : 1.05 | Diamine at both chain ends | Moderate |
| 1.0 : 1.1 | Diamine at both chain ends | Low |
Experimental Protocols
Interfacial Polymerization of a Polyamide from this compound and Hexamethylenediamine
This protocol describes a standard laboratory procedure for synthesizing a polyamide via interfacial polymerization.
Materials:
-
This compound
-
Hexamethylenediamine
-
Sodium carbonate (Na₂CO₃)
-
Hexane (or another suitable organic solvent like dichloromethane)
-
Deionized water
-
Glass beaker (250 mL)
-
Stirring rod
-
Forceps
Procedure:
-
Prepare the Aqueous Phase: In the 250 mL beaker, prepare an aqueous solution of hexamethylenediamine and sodium carbonate. For example, dissolve a specific molar amount of hexamethylenediamine and an equimolar amount of sodium carbonate in deionized water.
-
Prepare the Organic Phase: In a separate container, prepare an organic solution by dissolving an equimolar amount of this compound in hexane.
-
Create the Interface: Carefully and slowly pour the organic phase onto the aqueous phase in the beaker, minimizing mixing of the two layers. An interface will form between the two immiscible liquids.
-
Initiate Polymerization: A film of the polyamide will form instantly at the interface.
-
Collect the Polymer: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of the polyamide can be drawn from the beaker.
-
Wash and Dry: The collected polymer should be washed thoroughly with deionized water to remove any unreacted monomers and salts, and then allowed to dry.
Mandatory Visualizations
Caption: Workflow for interfacial polymerization of polyamides.
Caption: Troubleshooting logic for low molecular weight in polyamide synthesis.[1]
References
Side reactions of dodecanedioyl dichloride with amine nucleophiles
Welcome to the technical support center for experiments involving dodecanedioyl dichloride and amine nucleophiles. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: Low Yield or Incomplete Polymerization
Q: My polyamide synthesis resulted in a low yield or a low molecular weight polymer. What are the potential causes and how can I fix this?
A: Low yields or low molecular weights are common issues that can typically be traced back to monomer quality, stoichiometry, or reaction conditions.[1]
Troubleshooting Steps:
-
Monomer Purity: Ensure the purity of both the this compound and the amine nucleophile. Impurities can terminate the polymerization chain or interfere with the reaction.[1] It is advisable to use high-purity monomers.[1] this compound itself can degrade over time, often indicated by a brown color, though this may not always inhibit the reaction.[2]
-
Stoichiometric Imbalance: An accurate 1:1 molar ratio of the diacyl chloride and the diamine is critical for achieving high molecular weight polymers in solution or melt polymerization.[1] Carefully calculate and weigh the monomers.[1]
-
Note on Interfacial Polymerization: In unstirred interfacial polymerization, the stoichiometry at the reaction interface is self-balancing due to the diffusion-controlled nature of the reaction.[3]
-
-
Incomplete Reaction: The polycondensation may not have proceeded to completion.[1] Consider increasing the reaction time or temperature to drive the reaction forward.[1] In melt polymerization, applying a high vacuum is crucial for removing the water byproduct (if starting from diacid/diamine) or HCl, which pushes the reaction equilibrium towards polymer formation.[1]
-
Hydrolysis of this compound: Acyl chlorides are susceptible to hydrolysis, which converts the reactive acyl chloride group to a less reactive carboxylic acid.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize this side reaction.
Problem 2: Product Discoloration
Q: The polyamide I synthesized has a yellow or dark brown color. What causes this and how can I obtain a colorless product?
A: Discoloration in polyamides is typically a result of thermal degradation or oxidation, especially at the high temperatures sometimes used in polymerization.[1]
Troubleshooting Steps:
-
Oxidation: The presence of oxygen at high temperatures can lead to the formation of chromophoric (color-producing) groups.[1]
-
Solution: Maintain a continuous inert atmosphere (e.g., nitrogen or argon) throughout the entire process, from charging the reactants to cooling the final polymer.[1]
-
-
Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer chains to degrade.[1]
-
Monomer Impurity: Impurities in the this compound or amine monomer can cause or catalyze degradation reactions that lead to color.[1] Pure this compound is a colorless to pale yellow liquid.[5]
-
Solution: Use high-purity monomers and ensure the reaction vessel is clean and made of a non-reactive material like glass or stainless steel.[1]
-
Problem 3: Unwanted Side Reactions
Q: What are the primary side reactions to be aware of, and how can they be minimized?
A: The primary side reaction is the reaction of the acyl chloride with nucleophiles other than the desired amine.
Common Side Reactions:
-
Hydrolysis: this compound reacts with water to form dodecanedioic acid and HCl. This depletes the acyl chloride and introduces a less reactive monomer, disrupting stoichiometry and limiting polymer chain growth.
-
Minimization: Use anhydrous solvents and thoroughly dry all glassware. Run the reaction under an inert, dry atmosphere (N₂ or Ar).
-
-
Reaction with Base/Solvent: In the Schotten-Baumann reaction, a base is used to neutralize the HCl byproduct.[6] However, if the base (e.g., pyridine) or solvent is nucleophilic, it can compete with the primary amine.
-
Over-acylation (with primary amines): While the amide product is less nucleophilic than the starting amine, side reactions at the amide nitrogen are possible under harsh conditions, though generally not favored.[9] The primary reaction is the formation of the desired amide bond.[9][10]
Data Summary Tables
Table 1: Factors Affecting Polyamide Synthesis from this compound
| Parameter | Effect of Sub-Optimal Condition | Recommended Action |
| Monomer Purity | Low molecular weight, chain termination, discoloration.[1] | Use high-purity (>98%) monomers. Purify if necessary. |
| Stoichiometry | Low molecular weight due to unreacted end-groups.[1] | Ensure precise 1:1 molar ratio for solution/melt polymerization.[1] |
| Temperature | Too low: Slow/incomplete reaction. Too high: Thermal degradation, discoloration, side reactions.[1] | Optimize temperature profile. A step-wise increase can be beneficial.[1] |
| Atmosphere | Presence of O₂: Oxidation and discoloration.[1] Presence of H₂O: Hydrolysis of acyl chloride.[4] | Maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction.[1] |
| Byproduct Removal | HCl buildup can protonate the amine, reducing its nucleophilicity.[11] | Use a base (e.g., NaOH, pyridine, excess amine) to neutralize HCl.[3][6] |
Experimental Protocols
Protocol: Interfacial Polymerization of Polyamide 12,10 ("Nylon Rope Trick")
This protocol describes a classic demonstration of step-growth polymerization occurring at the interface of two immiscible liquids.[3]
Materials:
-
Aqueous Phase:
-
Hexamethylenediamine (HMD)
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
-
Organic Phase:
-
This compound
-
Dichloromethane (DCM) or cyclohexane
-
Procedure:
-
Prepare the Aqueous Phase: Create an aqueous solution of hexamethylenediamine and a base like sodium hydroxide. The base is crucial for neutralizing the HCl gas that is produced during the polymerization.[3]
-
Prepare the Organic Phase: Create a solution of this compound in an organic solvent like dichloromethane.[1]
-
Set up the Interface: Carefully pour the aqueous solution on top of the organic solution in a beaker. Since the organic phase is denser, it will form the bottom layer.[3] Do not stir. Two distinct layers should be visible.
-
Initiate Polymerization: A film of polyamide will form instantly at the interface of the two liquids.[1][3]
-
Extract the Polymer: Using forceps or a glass rod, gently grasp the center of the polymer film and pull it upwards out of the beaker. As the polymer is removed, a continuous "rope" of polyamide will be formed as fresh monomers diffuse to the interface and react.[3]
-
Wash and Dry: The resulting polymer rope should be washed thoroughly with water to remove any unreacted monomers, base, and salt byproducts, and then allowed to dry.
Visual Diagrams
Caption: Main reaction pathway for polyamide synthesis.
Caption: Hydrolysis of this compound.
Caption: Logical workflow for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Decanedioyl dichloride (sebacoyl chloride) | UK Science Technician Community [community.preproom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sebacoyl chloride - Wikipedia [en.wikipedia.org]
- 5. CAS 4834-98-4: this compound | CymitQuimica [cymitquimica.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ris.utwente.nl [ris.utwente.nl]
Technical Support Center: Purification of Polyamides from Dodecanedioyl Dichloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of polyamides synthesized using dodecanedioyl dichloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in polyamides synthesized from this compound?
A1: During the condensation polymerization of this compound with a diamine, several impurities can be introduced or formed. The most common include:
-
Unreacted Monomers: Residual this compound and the corresponding diamine.
-
Oligomers: Low molecular weight polymer chains that did not achieve the desired length.
-
Byproducts: Hydrochloric acid (HCl) is a primary byproduct, which is often neutralized with a base, leading to the formation of salts (e.g., sodium chloride).[1][2]
-
Catalyst Residues: If a catalyst is used in the synthesis.
-
Residual Solvents: Solvents used during the polymerization process.[]
Q2: What is the most common and effective method for purifying these polyamides?
A2: Precipitation (or re-precipitation) is the most widely used and generally effective technique for purifying polyamides.[] This method involves dissolving the crude polymer in a suitable solvent and then adding a "non-solvent" or "anti-solvent" to cause the higher molecular weight polymer to precipitate, leaving most impurities dissolved in the solvent mixture.[][4][5]
Q3: How do I choose an appropriate solvent and non-solvent for precipitation?
A3: The ideal solvent should completely dissolve the polyamide but not the impurities. Conversely, the non-solvent should be miscible with the solvent but should not dissolve the polymer. The selection is critical for effective separation. For many polyamides, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAc) can be effective for dissolution.[6] Alcohols (like methanol or ethanol) and water are common non-solvents.[1][4]
Q4: How can I confirm the purity of my polyamide after purification?
A4: A combination of analytical techniques is recommended to assess purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can detect the presence of residual monomers, solvents, and other small molecule impurities.[7][8]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC is used to determine the molecular weight distribution of the polymer. A narrower distribution after purification indicates the removal of low molecular weight oligomers.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of characteristic amide bonds and the absence of impurity-related functional groups.
-
Thermogravimetric Analysis (TGA): TGA can indicate the thermal stability of the polymer, which is often improved by removing impurities.[6]
Troubleshooting Guides
Issue 1: The crude polyamide does not fully dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The solvent may not have sufficient solvating power for your specific polyamide. Consult literature for solvents known to dissolve similar polyamides. Consider using stronger polar aprotic solvents like DMAc or NMP.[6] |
| High Crystallinity/High Molecular Weight | The polymer may be semi-crystalline and require energy to disrupt the chains. Gently heat the solution while stirring. Be cautious not to exceed the polymer's degradation temperature.[9] |
| Cross-linking | Side reactions during polymerization may have caused cross-linking, rendering the polymer insoluble. This is often irreversible. Review your polymerization conditions to minimize side reactions. |
Issue 2: Polymer yield is very low after precipitation.
| Possible Cause | Troubleshooting Step |
| Partial Dissolution of Polymer in Non-Solvent | The non-solvent may have some solvating power for the lower molecular weight fraction of your polymer. Try a different non-solvent or cool the mixture (if solubility decreases with temperature) before filtration. |
| Insufficient Non-Solvent | Not enough non-solvent was added to fully precipitate the polymer. Add the non-solvent slowly until the solution becomes turbid and precipitation is complete. |
| Premature Filtration | The polymer may need more time to fully precipitate from the solution. Allow the mixture to stand for a period (e.g., 1-2 hours) before filtration to maximize recovery. |
| Loss during Transfer/Filtration | Fine polymer particles may pass through the filter paper. Use a finer grade of filter paper or a membrane filter. Ensure all precipitated polymer is quantitatively transferred to the filter. |
Issue 3: Analytical results (NMR, SEC) show significant impurities remain after purification.
| Possible Cause | Troubleshooting Step |
| Impurities Co-precipitated | The chosen solvent/non-solvent system may not be selective enough, causing impurities to precipitate along with the polymer. Experiment with different solvent/non-solvent pairs. |
| Inefficient Washing | Residual solvent containing dissolved impurities may be trapped in the polymer cake. Wash the filtered polymer thoroughly with fresh non-solvent multiple times.[1] |
| Need for Multiple Purifications | A single precipitation step may not be sufficient for highly impure samples. Repeat the dissolution, precipitation, and washing cycle (re-precipitation) until the desired purity is achieved.[] |
| Inappropriate Purification Method | For certain impurities (e.g., oligomers with similar solubility to the polymer), extraction might be more effective. Consider using Soxhlet extraction to remove low molecular weight species.[] |
Data Presentation
Table 1: Common Solvent Systems for Polyamide Purification by Precipitation
| Polyamide Type | Solvent | Non-Solvent (Anti-Solvent) | Reference |
| Aromatic Polyamides | N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc) | Methanol, Water | [6] |
| Polyamide 6 (Nylon 6) | Formic Acid, CaCl₂-Ethanol-H₂O mixtures | Water, Toluene, Hexane | [4] |
| General Aliphatic Polyamides | Hot Ethanol (under pressure) | Cooled Ethanol, Water | [10][11] |
| Polyamide 6,6 (Nylon 6,6) | Glacial Acetic Acid (hot) | Cold Acetic Acid, Water | [9] |
Experimental Protocols
Protocol 1: Purification of Polyamide by Precipitation
-
Dissolution: Weigh the crude polyamide and place it in a clean, dry flask. Add a suitable solvent (e.g., DMAc) in a ratio of approximately 1:10 to 1:20 (w/v). Stir the mixture, with gentle heating if necessary, until the polymer is completely dissolved.
-
Precipitation: While stirring the polymer solution vigorously, slowly add a non-solvent (e.g., methanol) dropwise. Continue adding the non-solvent until the solution becomes persistently cloudy and a precipitate forms. Add an excess of the non-solvent (e.g., 2-3 times the volume of the initial solvent) to ensure complete precipitation.
-
Isolation: Allow the suspension to stir for 30-60 minutes. Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer cake on the filter funnel multiple times with fresh non-solvent to remove any residual solvent and dissolved impurities.
-
Drying: Transfer the purified polymer to a vacuum oven and dry at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: Removal of Low Molecular Weight Impurities by Soxhlet Extraction
-
Preparation: Place the crude, dry polyamide powder into a cellulose thimble.
-
Apparatus Setup: Place the thimble inside a Soxhlet extractor. Choose a solvent (e.g., hexane or dichloromethane) that readily dissolves the target impurities (monomers, oligomers) but does not dissolve the polyamide.[] Add the solvent to the boiling flask and assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the solvent in the boiling flask to create a continuous cycle of vaporization, condensation, and solvent percolation through the polymer sample in the thimble.
-
Duration: Continue the extraction process for several hours (e.g., 12-24 hours) to ensure complete removal of the soluble impurities.
-
Drying: After extraction, carefully remove the thimble and dry the purified polymer in a vacuum oven to remove all residual extraction solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. mdpi.com [mdpi.com]
- 5. RECOVERY AND SEPARATION PROCESSES IN THE RECYCLING CHAIN OF POLYAMIDE PLASTIC MATERIALS TO OBTAINECO-SUSTAINABLE RAW MATERIALS [tesidottorato.depositolegale.it]
- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US5430068A - Recovery of polyamide using a solution process - Google Patents [patents.google.com]
- 10. US5932687A - Preparation of precipitated polyamide powders of narrow particle size distribution and low porosity - Google Patents [patents.google.com]
- 11. US20210206919A1 - Process for preparing polyamide powders by precipitation - Google Patents [patents.google.com]
Technical Support Center: Dodecanedioyl Dichloride Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hydrogen chloride (HCl) byproduct generated during the synthesis of dodecanedioyl dichloride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and which ones produce HCl as a byproduct?
A1: this compound is typically synthesized from dodecanedioic acid using a chlorinating agent. The most common methods that generate HCl as a byproduct involve reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃).[1][2] The reaction with thionyl chloride is widely used due to the convenient removal of gaseous byproducts (HCl and SO₂).[1]
Q2: Why is it crucial to manage the HCl byproduct during the synthesis of this compound?
A2: The HCl generated can lead to several issues, including:
-
Degradation of acid-sensitive functional groups: If other sensitive moieties are present in the starting material or product, the acidic conditions can cause unwanted side reactions.
-
Corrosion of equipment: HCl is highly corrosive and can damage metallic components of the reaction setup.
-
Reversibility of the reaction: In some cases, the presence of HCl can shift the reaction equilibrium, leading to lower yields.
-
Safety hazards: Gaseous HCl is a respiratory irritant and poses a significant safety risk.[3]
Q3: What are the primary strategies for managing the HCl byproduct?
A3: There are three main approaches to manage the HCl byproduct:
-
Inert Gas Purge: Bubbling a stream of an inert gas, such as nitrogen or argon, through the reaction mixture can effectively carry away the gaseous HCl as it is formed.
-
Use of an HCl Scavenger: A stoichiometric amount of a base is added to the reaction mixture to neutralize the HCl as it is generated. Common scavengers include tertiary amines like pyridine and triethylamine.[4][5]
-
Aqueous Work-up: After the reaction is complete, the mixture is carefully quenched with a cold, weak aqueous base solution, such as sodium bicarbonate, to neutralize any remaining HCl.
Q4: How do I choose the best HCl management strategy for my experiment?
A4: The choice of strategy depends on several factors, including the scale of the reaction, the sensitivity of your starting materials and product to acid and base, and the desired purity of the final product.
-
Inert Gas Purge: Suitable for small-scale reactions where the starting materials and product are not volatile. It avoids the introduction of additional reagents that might complicate purification.
-
HCl Scavenger: Ideal for reactions with acid-sensitive compounds or when a completely anhydrous environment is required. The choice of scavenger is critical, as its hydrochloride salt will need to be removed.
-
Aqueous Work-up: A common and effective method for removing both HCl and the chlorinating agent. However, it is not suitable for products that are sensitive to hydrolysis.
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents per carboxylic acid group) is used. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
| Hydrolysis of the product | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Loss during work-up | - If performing an aqueous work-up, use cold solutions and minimize contact time to reduce hydrolysis. - Ensure efficient extraction with a suitable organic solvent. |
Problem 2: The final product is contaminated with unreacted dodecanedioic acid.
| Possible Cause | Suggested Solution |
| Insufficient chlorinating agent | - Use a larger excess of the chlorinating agent. |
| Reaction conditions not optimal | - Increase the reaction temperature or use a catalyst such as a few drops of dimethylformamide (DMF) when using thionyl chloride. |
| Inefficient purification | - Purify the crude product by distillation under reduced pressure. This compound has a significantly lower boiling point than dodecanedioic acid. |
Problem 3: The final product is contaminated with the hydrochloride salt of the amine scavenger.
| Possible Cause | Suggested Solution |
| High solubility of the salt in the reaction solvent | - Choose a reaction solvent in which the hydrochloride salt has low solubility (e.g., diethyl ether for triethylamine hydrochloride). This will cause the salt to precipitate, allowing for removal by filtration. |
| Inefficient removal during work-up | - If the product is not water-sensitive, perform an aqueous wash to remove the water-soluble hydrochloride salt. - If an aqueous work-up is not possible, triturate the crude product with a solvent in which the product is soluble but the salt is not. |
Data Presentation
Table 1: Comparison of HCl Management Strategies in this compound Synthesis
| HCl Management Strategy | Typical Reagents/Conditions | Estimated Yield (%) | Estimated Purity (%) | Advantages | Disadvantages |
| Inert Gas Purge | Nitrogen or Argon stream | 85-90 | 90-95 | No additional reagents to remove. | Less effective for large-scale reactions; potential for product loss if volatile. |
| HCl Scavenger (Pyridine) | 2.2 eq. Pyridine, Reflux | 90-95 | >98 (after purification) | Effective for acid-sensitive substrates; can catalyze the reaction.[4] | Pyridine can be difficult to remove; hydrochloride salt may be soluble in some organic solvents. |
| HCl Scavenger (Triethylamine) | 2.2 eq. Triethylamine, Reflux | 90-95 | >98 (after purification) | Less toxic and less odorous than pyridine; triethylamine hydrochloride is insoluble in many non-polar solvents.[6] | Triethylamine hydrochloride can sometimes form an emulsion during work-up. |
| Aqueous Work-up | Quench with cold NaHCO₃(aq) | 80-88 | >95 (after purification) | Effectively removes excess chlorinating agent and HCl. | Risk of product hydrolysis; not suitable for moisture-sensitive products. |
Note: The yield and purity values are estimations based on typical outcomes for acylation reactions and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride with an Inert Gas Purge
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet adapter connected to a nitrogen or argon source. The outlet of the condenser should be connected to a gas bubbler containing a solution of sodium hydroxide to trap evolved HCl and SO₂.
-
Reaction Setup: Charge the flask with dodecanedioic acid (1.0 eq.) and a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (2.2-2.4 eq.) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain a gentle stream of the inert gas through the reaction mixture. Monitor the reaction by observing the cessation of gas evolution and the dissolution of the dodecanedioic acid.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure.
-
Purification: Purify the crude this compound by fractional distillation under high vacuum.
Protocol 2: Synthesis of this compound using Thionyl Chloride with Triethylamine as an HCl Scavenger
-
Preparation: Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reaction Setup: Charge the flask with dodecanedioic acid (1.0 eq.), triethylamine (2.2 eq.), and an anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).
-
Addition of Thionyl Chloride: Cool the mixture in an ice bath and add thionyl chloride (2.2 eq.) dropwise from the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or IR).
-
Work-up: Cool the reaction mixture and filter to remove the precipitated triethylamine hydrochloride. Wash the filter cake with a small amount of the anhydrous solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Interfacial Polymerization of Dodecanedioyl Dichloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of polymers synthesized via interfacial polymerization using dodecanedioyl dichloride.
Troubleshooting Guide
This guide addresses common issues encountered during the interfacial polymerization of this compound, helping you diagnose and resolve problems to improve polymer yield and quality.
Issue 1: Low or No Polymer Yield
| Possible Cause | Recommended Action |
| Incorrect Stoichiometry | Ensure the molar ratio of the diamine to this compound is as close to 1:1 as possible for optimal chain growth. An imbalance can lead to shorter polymer chains and lower yield.[1] |
| Hydrolysis of this compound | This compound is susceptible to hydrolysis by water in the aqueous phase. Minimize contact time before polymerization begins and consider using a less water-soluble organic solvent. |
| Low Monomer Concentration | Very low concentrations of either monomer can result in a slow reaction rate and low yield. Consult established protocols for appropriate concentration ranges. |
| Poor Interfacial Area | In a stirred system, insufficient agitation will result in a small interfacial area, limiting the reaction rate. In an unstirred system, ensure a clean and stable interface is formed. |
| Presence of Impurities | Impurities in the monomers or solvents can interfere with the polymerization reaction. Use high-purity reagents and solvents. |
Issue 2: Brittle or Low Molecular Weight Polymer
| Possible Cause | Recommended Action |
| Stoichiometric Imbalance | As with low yield, an excess of one monomer will lead to chain termination, resulting in a lower average molecular weight.[1] |
| Side Reactions | The presence of water can lead to the hydrolysis of the acid chloride groups, capping the polymer chains. Ensure the organic phase is anhydrous. The addition of an acid scavenger can mitigate side reactions involving the HCl byproduct. |
| Inadequate Reaction Time | While the initial reaction is fast, allowing for a sufficient reaction time can help increase the molecular weight, although prolonged times may not significantly increase yield.[2] |
| Extreme Temperatures | High temperatures can sometimes promote side reactions or degradation of the polymer. Conduct the polymerization at room temperature unless a specific protocol advises otherwise. |
Issue 3: Inconsistent Results
| Possible Cause | Recommended Action |
| Variable Stirring Speed | In stirred systems, the rate of stirring directly impacts the size of the droplets and the interfacial area, which in turn affects the polymerization rate and polymer properties. Use a calibrated stirrer for consistency. A moderate stirring speed is often optimal, as very high speeds can create an unstable interface.[2] |
| Inconsistent Addition of Reagents | The method and rate of adding the two phases to each other can affect the initial interface formation. For unstirred systems, pour the less dense phase slowly and carefully down the side of the reaction vessel. |
| Fluctuations in Temperature | While minor temperature fluctuations may have a limited effect, significant changes can alter reaction kinetics. Perform experiments in a temperature-controlled environment. |
Troubleshooting Workflow
Caption: A decision tree to diagnose and resolve low polymer yield.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the organic phase in the interfacial polymerization of this compound?
A1: The choice of the organic solvent is crucial as it affects the diffusion of the diamine into the organic phase, which is often the rate-controlling step. Solvents in which the forming polymer is less soluble tend to promote higher molecular weights by limiting the mobility of the growing polymer chains at the interface. For the formation of polyamides from long-chain diacid chlorides, non-polar aliphatic or aromatic solvents are commonly used. Toluene has been shown to yield better results compared to dodecane or hexane in some systems, as it can influence the diffusion of the diamine.[3]
Q2: How does the stirring speed affect the polymer yield and quality?
A2: In a stirred system, the stirring speed determines the interfacial area between the two phases. Initially, increasing the stirring speed can lead to a higher polymer yield by increasing the reaction area.[4] However, excessively high stirring speeds can lead to the formation of a very fine emulsion, which can make the separation of the polymer difficult and may even decrease the molecular weight due to increased turbulence and side reactions. Lowering the stirring speed from a high RPM (e.g., 400 rpm) to a lower RPM (e.g., 100 rpm) has been observed to have little effect on yield but can improve the morphology of the resulting polymer particles in some cases.[2]
Q3: What is the role of an acid scavenger, and is it necessary?
A3: The reaction between an amine and an acid chloride produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate the amine monomer, rendering it unreactive, and can also catalyze the hydrolysis of the acid chloride. An acid scavenger, typically a weak base like sodium carbonate or sodium hydroxide added to the aqueous phase, neutralizes the HCl as it is formed. This maintains the reactivity of the diamine and prevents the degradation of the acid chloride, thereby improving the polymer yield and molecular weight.[5] While not strictly necessary for polymerization to occur, the use of an acid scavenger is highly recommended for achieving high yields of a high molecular weight polymer.
Q4: Can temperature be used to increase the reaction rate and yield?
A4: Interfacial polymerization is typically a very fast reaction, even at room temperature. Increasing the temperature does not always lead to a higher yield. In some systems, higher temperatures can increase the rate of hydrolysis of the acid chloride, which is a competing and detrimental reaction. Therefore, for many interfacial polyamide syntheses, the reaction is carried out at ambient temperature.
Q5: What is a phase transfer catalyst and can it improve the yield?
A5: A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In interfacial polymerization, a PTC can help transport the diamine from the aqueous phase to the organic phase. Common PTCs include quaternary ammonium salts. The use of a PTC can potentially increase the reaction rate and yield, especially in systems where the diffusion of the diamine is the limiting factor.
Quantitative Data on Factors Affecting Yield
The following data is based on studies of interfacial polymerization of long-chain aliphatic polyamides, which are expected to behave similarly to the this compound system. The specific values may vary depending on the exact experimental conditions.
Table 1: Effect of Organic Solvent on Polymer Yield
| Organic Solvent | Polymer Yield (%) |
| Hexane | 1 |
| Dodecane | 11 |
| Toluene | 30 |
| (Data adapted from a study on the synthesis of polyamide microcapsules using sebacoyl chloride.[3]) |
Table 2: Effect of Stirring Speed on Polymer Yield
| Stirring Speed (rpm) | Polymer Yield (%) |
| 100 | 14 |
| 400 | 11 |
| (Data adapted from a study on the synthesis of polyamide microcapsules.[2]) |
Table 3: Effect of Reaction Time on Polymer Yield
| Reaction Time (min) | Polymer Yield (%) |
| 30 | 11 |
| 120 | 11 |
| (Data adapted from a study on the synthesis of polyamide microcapsules, indicating that beyond a certain point, reaction time does not significantly impact yield.[2]) |
Experimental Protocols
High-Yield Synthesis of Polyamide 6,12 (Unstirred Method)
This protocol is based on the classic "nylon rope trick" and is optimized for high yield and molecular weight.
Materials:
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Hexamethylene-1,6-diamine
-
This compound
-
Sodium hydroxide (NaOH)
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Deionized water
-
A non-polar organic solvent (e.g., cyclohexane or dichloromethane)
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Beaker (50 mL)
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Forceps
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Glass rod
Procedure:
-
Prepare the Aqueous Phase:
-
Dissolve 2.32 g of hexamethylene-1,6-diamine and 0.80 g of NaOH in 50 mL of deionized water in a beaker. Stir until all solids are dissolved.
-
-
Prepare the Organic Phase:
-
In a separate beaker, dissolve 5.06 g of this compound in 50 mL of the organic solvent.
-
-
Initiate Polymerization:
-
Carefully pour about 10 mL of the aqueous phase into a 50 mL beaker.
-
Slowly and gently pour about 10 mL of the organic phase on top of the aqueous phase, taking care to minimize mixing. This can be done by pouring the organic phase down the side of the beaker or down a glass rod. A polymer film will form instantly at the interface.
-
-
Collect the Polymer:
-
Using forceps, carefully grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope of polyamide should form.
-
The rope can be wound onto a glass rod. Continue to pull the rope from the interface at a steady rate.
-
-
Wash and Dry the Polymer:
-
Thoroughly wash the collected polymer rope with deionized water to remove any unreacted monomers and salts.
-
Allow the polymer to air dry or dry it in a vacuum oven at a low temperature (e.g., 60 °C).
-
Experimental Workflow Diagram
Caption: A flowchart of the experimental procedure for interfacial polymerization.
References
Technical Support Center: Dodecanedioyl Dichloride Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dodecanedioyl dichloride reactions, particularly focusing on the influence of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reaction rate of this compound with a diamine?
As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate between this compound and a diamine. This is due to the increased kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions, which are more likely to lead to a successful reaction. Industrial processes for producing polyamides, such as Nylon, often utilize elevated temperatures to achieve a high rate of polymerization.[1]
Q2: How does temperature influence the molecular weight of the resulting polyamide?
Temperature plays a critical role in determining the final molecular weight of the polymer. Initially, higher temperatures can lead to a higher degree of polymerization and thus a higher molecular weight. However, excessively high temperatures can lead to side reactions, such as degradation or cross-linking, which can either decrease or uncontrollably increase the molecular weight, often resulting in a broader molecular weight distribution and undesirable polymer properties.[2][3] For instance, in the synthesis of Polyamide 1012, thermal treatments can induce structural changes and secondary increases in molecular weight through solid-state polymerization.[3]
Q3: Are there any side reactions to be aware of at elevated temperatures?
Yes, at higher temperatures, the risk of side reactions increases. For acyl chlorides like this compound, potential side reactions include:
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Decarbonylation: Loss of carbon monoxide from the acyl chloride group.
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Cross-linking: Undesired reactions between polymer chains.
-
Hydrolysis: If trace amounts of water are present, the acyl chloride can hydrolyze to the corresponding carboxylic acid, which is less reactive and can terminate chain growth.
Q4: What is a typical temperature range for the synthesis of polyamides from this compound?
The optimal temperature range depends on the specific reactants, solvent system, and desired polymer characteristics. Laboratory-scale syntheses, particularly interfacial polymerizations, are often conducted at or near room temperature. In contrast, industrial melt polycondensation processes can be carried out at much higher temperatures, for example, the ring-opening polymerization of laurolactam to produce Nylon 12 occurs at 260–300 °C.[4] For the synthesis of similar nylons like Nylon 10-12, temperatures around 190-210 °C have been reported.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Polymer Yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in increments of 10°C and monitor the yield. Be cautious not to exceed the decomposition temperature of the reactants or polymer. |
| Inefficient mixing in a heterogeneous reaction system (e.g., interfacial polymerization). | Increase the stirring rate to improve the interfacial surface area between the two phases. | |
| Presence of moisture leading to hydrolysis of this compound. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Molecular Weight of Polymer | Reaction time is too short. | Increase the reaction time to allow for further chain growth. Monitor the molecular weight at different time points to determine the optimal reaction duration. |
| Non-stoichiometric ratio of reactants. | Carefully control the molar ratio of this compound and the diamine. An excess of one monomer can lead to chain termination. | |
| Reaction temperature is too high, leading to degradation.[2] | Optimize the reaction temperature by performing a temperature screening study. Lowering the temperature may reduce degradation and favor controlled polymerization. | |
| Inconsistent Reaction Rates | Poor temperature control. | Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat or a jacketed reactor) to maintain a stable reaction temperature. |
| Impurities in reactants or solvents. | Use high-purity reactants and solvents. Impurities can act as inhibitors or catalysts, leading to variable reaction rates. | |
| Polymer Discoloration | Reaction temperature is too high, causing thermal degradation. | Reduce the reaction temperature. Consider using a stabilizer if appropriate for the application. |
| Presence of oxygen during the reaction. | Conduct the reaction under an inert atmosphere to prevent oxidation. |
Quantitative Data
| Temperature (°C) | Temperature (K) | Rate Constant, k (L·mol⁻¹·s⁻¹) |
| 25 | 298.15 | 0.05 |
| 35 | 308.15 | 0.12 |
| 45 | 318.15 | 0.28 |
| 55 | 328.15 | 0.63 |
This hypothetical data could be used to generate an Arrhenius plot to determine the activation energy of the reaction.
Experimental Protocols
Protocol for Kinetic Analysis of this compound Polycondensation via Titration
This protocol outlines a method to determine the reaction kinetics by monitoring the consumption of one of the reactants over time.
-
Reaction Setup:
-
Set up a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a port for sample extraction.
-
Circulate a heat transfer fluid through the jacket to maintain a constant temperature.
-
Purge the reactor with an inert gas (e.g., nitrogen) to create an anhydrous environment.
-
-
Reactant Preparation:
-
Prepare a solution of 1,12-dodecanediamine in a suitable anhydrous solvent (e.g., chloroform or N-methyl-2-pyrrolidone).
-
Prepare a separate solution of this compound in the same solvent.
-
-
Reaction Initiation and Sampling:
-
Equilibrate the diamine solution in the reactor to the desired temperature.
-
Rapidly add the this compound solution to the reactor with vigorous stirring to initiate the reaction (this is t=0).
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in each aliquot by adding it to a solution that will react with the unreacted this compound (e.g., a known excess of a primary amine like aniline).
-
Determine the amount of unreacted this compound by back-titrating the excess quenching agent with a standardized acid solution.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the reaction order and the rate constant (k) from the integrated rate law that best fits the experimental data.
-
Repeat the experiment at different temperatures to determine the temperature dependence of the rate constant and calculate the activation energy using the Arrhenius equation.
-
Visualizations
Caption: Logical relationship of temperature's effect on reaction kinetics.
Caption: Experimental workflow for a kinetic study of the polymerization.
References
Challenges in dissolving dodecanedioyl dichloride for reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dodecanedioyl dichloride. Here, you will find information on overcoming common challenges encountered during its dissolution for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a range of anhydrous (water-free) organic solvents.[1] The most commonly used solvents are hydrocarbons and ethers. For specific applications like interfacial polymerization, solvents such as hexane, cyclohexane, and dichloromethane are frequently employed.[2] It is crucial to use anhydrous solvents to prevent hydrolysis of the highly reactive acyl chloride groups.
Q2: Why is it critical to avoid water when dissolving this compound?
A2: this compound, like other acyl chlorides, reacts vigorously and exothermically with water.[3] This reaction, known as hydrolysis, results in the formation of dodecanedioic acid and hydrochloric acid (HCl). The presence of water will consume the starting material and introduce acidic impurities into your reaction mixture, ultimately leading to lower yields and potential side reactions.
Q3: My this compound appears brownish. Is it still usable?
A3: Pure this compound is typically a colorless to light yellow liquid. A brownish color may indicate some degradation or the presence of impurities. However, it has been observed that even brown-colored this compound can be effective in reactions, such as the "nylon rope trick," where it turns into a clear solution upon dilution with a solvent like cyclohexane. If there is no solid precipitate, the liquid may still be suitable for use. For high-purity applications, distillation of the this compound may be necessary.
Q4: Are there any safety precautions I should take when handling and dissolving this compound?
A4: Yes, this compound is a corrosive and moisture-sensitive chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is thoroughly dried before use to prevent hydrolysis. Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Dissolution | 1. Insufficient solvent volume. 2. Inappropriate solvent choice. 3. Low temperature affecting solubility. | 1. Gradually add more anhydrous solvent until the solute dissolves completely. 2. Switch to a more suitable solvent (see solvent compatibility table below). 3. Gently warm the mixture with stirring. Be cautious, as excessive heat can promote side reactions. |
| Cloudy or Hazy Solution | 1. Presence of moisture in the solvent or on the glassware leading to hydrolysis. 2. The this compound has degraded. | 1. Ensure all solvents are anhydrous and glassware is oven-dried. Consider using fresh, unopened solvent. 2. If hydrolysis is suspected, the material may not be suitable for reactions requiring high purity. Consider purification by distillation. |
| Formation of a Solid Precipitate | 1. Hydrolysis of this compound to dodecanedioic acid, which is a solid. 2. Reaction with impurities in the solvent. | 1. This indicates significant water contamination. Discard the solution and restart with properly dried solvents and glassware. 2. Use a higher purity grade of solvent. |
| Slow Dissolution Rate | 1. Inadequate agitation. 2. The solid has formed a large mass. | 1. Increase the stirring speed to enhance solvent-solute interaction. 2. If possible, grind the this compound (if it has solidified) before adding it to the solvent. |
Solvent Compatibility for this compound
| Solvent Class | Examples | Qualitative Solubility | Notes |
| Hydrocarbons | Hexane, Cyclohexane, Toluene | Soluble/Miscible | Commonly used for interfacial polymerization. Ensure the solvent is anhydrous. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble/Miscible | Good choice for many organic reactions. Ensure the solvent is anhydrous and free of acidic impurities. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble/Miscible | Ensure the ether is anhydrous and free of peroxides. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive - DO NOT USE | Reacts to form dodecanedioic acid and HCl. |
| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | May be soluble, but caution is advised. | These solvents can be reactive with acyl chlorides under certain conditions. Test on a small scale first. |
Experimental Protocols
Protocol for Dissolving this compound for General Reactions
This protocol provides a general procedure for dissolving this compound in an anhydrous organic solvent.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., dichloromethane, hexane)
-
Oven-dried glassware (e.g., round-bottom flask, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Place a magnetic stir bar in the reaction flask.
-
Under a fume hood, add the desired volume of anhydrous organic solvent to the flask.
-
If conducting the reaction under an inert atmosphere, flush the flask with nitrogen or argon.
-
With gentle stirring, slowly add the required amount of this compound to the solvent using a syringe or dropping funnel.
-
Continue stirring until the this compound is fully dissolved. Gentle warming can be applied if necessary, but monitor for any signs of reaction or decomposition.
-
The resulting solution is now ready for use in your reaction.
Detailed Protocol: Interfacial Polymerization of Nylon-6,10 (The "Nylon Rope Trick")
This classic experiment is a prime example of a reaction using a solution of this compound.
Materials:
-
Aqueous solution: 1,6-hexanediamine (hexamethylenediamine) in water.
-
Organic solution: this compound in hexane or dichloromethane.
-
Beaker
-
Forceps
Procedure:
-
Prepare the aqueous solution of 1,6-hexanediamine.
-
Prepare the organic solution of this compound in hexane or dichloromethane.
-
Carefully pour the organic solution on top of the aqueous solution in a beaker to form two distinct layers.
-
A film of nylon-6,10 will form at the interface of the two liquids.
-
Using forceps, gently grasp the polymer film from the center of the interface and pull it upwards. A continuous "rope" of nylon can be drawn out as the polymerization reaction continues at the interface.
Visualizing Workflows and Concepts
Logical Flow for Troubleshooting Dissolution Issues
Caption: A flowchart for troubleshooting common issues when dissolving this compound.
Experimental Workflow for Safe Handling and Dissolution
Caption: A step-by-step workflow for the safe handling and dissolution of this compound.
References
Validation & Comparative
A Comparative Guide to the FTIR Analysis of Polyamides Synthesized from Dodecanedioyl Dichloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Long-Chain Aliphatic Polyamides
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of polyamides synthesized using dodecanedioyl dichloride. The primary focus is on the characterization of Polyamide 12.12 (Nylon 12.12), derived from this compound and 1,12-dodecamethylenediamine. For comparative purposes, the FTIR data of Polyamide 6.12 (Nylon 6.12), synthesized from this compound and 1,6-hexamethylenediamine, is also presented. This guide is intended to assist researchers in identifying and differentiating these long-chain aliphatic polyamides based on their unique spectral fingerprints.
Comparative FTIR Data of Polyamides
The following table summarizes the characteristic FTIR peak assignments for Polyamide 12.12 and Polyamide 6.12. While both polymers share the fundamental amide I and II bands, subtle shifts and differences in the fingerprint region, particularly in the C-H and C-N stretching and bending modes, allow for their differentiation.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Polyamide 12.12 | Polyamide 6.12 |
| ~3300 | N-H Stretching | ✓ | ✓ |
| ~2920 | Asymmetric CH₂ Stretching | ✓ | ✓ |
| ~2850 | Symmetric CH₂ Stretching | ✓ | ✓ |
| ~1635 | C=O Stretching (Amide I) | ✓ | ✓ |
| ~1540 | N-H Bending & C-N Stretching (Amide II) | ✓ | ✓ |
| ~1465 | CH₂ Scissoring | ✓ | ✓ |
| ~1370 | CH₂ Wagging | ✓ | ✓ |
| ~720 | CH₂ Rocking | ✓ | ✓ |
| ~690 | O=C-N Bending (Amide V) | ✓ | ✓ |
Note: The exact peak positions can vary slightly depending on the sample preparation, crystallinity, and instrumentation.
Experimental Protocols
A detailed methodology for the synthesis of polyamide via interfacial polymerization and subsequent FTIR analysis is provided below.
Synthesis of Polyamide by Interfacial Polymerization
Interfacial polymerization is a common method for synthesizing polyamides from a diacid chloride and a diamine.[1] The reaction occurs at the interface of two immiscible liquids.
Materials:
-
This compound
-
1,12-dodecamethylenediamine (for Polyamide 12.12) or 1,6-hexamethylenediamine (for Polyamide 6.12)
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable organic solvent)
-
Distilled water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the diamine and sodium hydroxide. The sodium hydroxide acts as an acid scavenger to neutralize the HCl byproduct of the reaction.
-
Organic Phase Preparation: Prepare a solution of this compound in an organic solvent such as hexane.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker. A polymeric film will form at the interface of the two layers.
-
Polymer Collection: Gently grasp the polyamide film with forceps and continuously pull it from the beaker. The polymer can be wound onto a glass rod.
-
Washing and Drying: Thoroughly wash the collected polyamide with distilled water and then with a solvent like ethanol to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a low temperature.
FTIR Analysis
The synthesized polyamide can be characterized using FTIR spectroscopy, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: A small amount of the dry polyamide is placed on the ATR crystal.
-
Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the polyamide.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis and analysis process.
Caption: Workflow for Polyamide Synthesis and Analysis.
Comparative Analysis of FTIR Spectra
The FTIR spectra of long-chain aliphatic polyamides are generally similar, dominated by the characteristic amide bands and aliphatic C-H absorptions. However, a detailed comparison of the fingerprint region (below 1500 cm⁻¹) can reveal structural differences.
Polyamide 12.12 vs. Polyamide 6.12:
The primary difference between the FTIR spectra of Polyamide 12.12 and Polyamide 6.12 lies in the relative intensity of the CH₂ stretching and bending vibrations compared to the amide bands. Due to its longer methylene chains in both the diamine and diacid segments, Polyamide 12.12 will exhibit stronger and more prominent peaks associated with CH₂ vibrations (~2920, ~2850, ~1465, and ~720 cm⁻¹) relative to the amide I (~1635 cm⁻¹) and amide II (~1540 cm⁻¹) bands when compared to Polyamide 6.12.[2]
Furthermore, subtle shifts in the positions of the amide bands can occur due to differences in crystal structure and hydrogen bonding, which are influenced by the length of the methylene segments between the amide groups. These differences, although small, can be used to distinguish between these two closely related polymers.[3]
For a definitive identification, it is recommended to compare the obtained spectrum with a reference spectrum of a known standard.
Signaling Pathway of Interfacial Polymerization
The following diagram illustrates the key steps in the interfacial polymerization process.
Caption: Key steps in interfacial polymerization.
References
A Comparative Guide to 1H NMR Characterization of Dodecanedioyl Dichloride-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) characterization of polyesters and polyamides synthesized from dodecanedioyl dichloride. It is designed to assist researchers in the structural elucidation and analysis of these polymers, which are of significant interest in the development of drug delivery systems, biodegradable materials, and other advanced biomedical applications. This document presents quantitative data in a clear, tabular format, details experimental protocols, and compares ¹H NMR with alternative characterization techniques.
¹H NMR Spectral Data: A Comparative Analysis
The ¹H NMR spectra of polymers derived from this compound provide valuable information about their chemical structure, including the confirmation of ester or amide bond formation and the relative ratios of the constituent monomers. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for polyesters and polyamides synthesized by reacting this compound with various common diols and diamines. These values are based on established chemical shift ranges for similar aliphatic polymers and are referenced against tetramethylsilane (TMS) at 0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound-Based Polyesters
| Diol Co-monomer | Polymer Structure | Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethylene Glycol | -(O-(CH₂)₂-O-CO-(CH₂)₁₀-CO)- | a: -O-CH₂ -CH₂-O- | ~4.2 |
| b: -CO-CH₂ -(CH₂)₈-CH₂-CO- | ~2.3 | ||
| c: -CO-CH₂-CH₂ -(CH₂)₆-CH₂-CH₂-CO- | ~1.6 | ||
| d: -CO-(CH₂)₂-CH₂ -(CH₂)₄-CH₂ -(CH₂)₂-CO- | ~1.3 | ||
| 1,4-Butanediol | -(O-(CH₂)₄-O-CO-(CH₂)₁₀-CO)- | a: -O-CH₂ -(CH₂)₂-CH₂-O- | ~4.1 |
| b: -O-CH₂-CH₂ -CH₂ -CH₂-O- | ~1.7 | ||
| c: -CO-CH₂ -(CH₂)₈-CH₂-CO- | ~2.3 | ||
| d: -CO-CH₂-CH₂ -(CH₂)₆-CH₂-CH₂-CO- | ~1.6 | ||
| e: -CO-(CH₂)₂-CH₂ -(CH₂)₄-CH₂ -(CH₂)₂-CO- | ~1.3 |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound-Based Polyamides
| Diamine Co-monomer | Polymer Structure | Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethylenediamine | -(NH-(CH₂)₂-NH-CO-(CH₂)₁₀-CO)- | a: -NH-CH₂ -CH₂-NH- | ~3.3 |
| b: -CO-CH₂ -(CH₂)₈-CH₂-CO- | ~2.2 | ||
| c: -CO-CH₂-CH₂ -(CH₂)₆-CH₂-CH₂-CO- | ~1.6 | ||
| d: -CO-(CH₂)₂-CH₂ -(CH₂)₄-CH₂ -(CH₂)₂-CO- | ~1.3 | ||
| e: -NH -CO- | ~7.8 (broad) | ||
| Hexamethylenediamine | -(NH-(CH₂)₆-NH-CO-(CH₂)₁₀-CO)- | a: -NH-CH₂ -(CH₂)₄-CH₂-NH- | ~3.2 |
| b: -NH-CH₂-CH₂ -(CH₂)₂-CH₂ -CH₂-NH- | ~1.5 | ||
| c: -NH-(CH₂)₂-CH₂ -CH₂ -(CH₂)₂-NH- | ~1.3 | ||
| d: -CO-CH₂ -(CH₂)₈-CH₂-CO- | ~2.2 | ||
| e: -CO-CH₂-CH₂ -(CH₂)₆-CH₂-CH₂-CO- | ~1.6 | ||
| f: -CO-(CH₂)₂-CH₂ -(CH₂)₄-CH₂ -(CH₂)₂-CO- | ~1.3 | ||
| g: -NH -CO- | ~7.7 (broad) |
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra of polymers.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the dry polymer sample into a clean, dry vial.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the polymer's solubility.
-
Ensure the polymer is fully dissolved. Gentle heating or vortexing may be required. For semi-crystalline or less soluble polymers, deuterated trifluoroacetic acid (TFA-d) can be a good solvent, though it may cause some degradation over time.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required and the residual solvent peak is not used as a reference.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters. Typical parameters for a 400 MHz spectrometer include:
- Pulse angle: 30-45°
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds (a longer delay, e.g., 5 times the longest T₁, is necessary for accurate quantitative analysis)
- Number of scans: 16-64 (can be increased for samples with low concentration)
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the ¹H NMR characterization of this compound-based polymers.
Navigating the Molecular Maze: A Comparative Guide to GPC Analysis of Dodecanedioyl Dichloride-Based Polymers
For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of novel polymers, understanding the molecular weight distribution is paramount. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative techniques for the analysis of polymers derived from dodecanedioyl dichloride, a key building block in various polyesters and polyamides.
Polymers synthesized from this compound are valued for their unique properties, ranging from flexibility and toughness to biocompatibility, making them attractive for applications in drug delivery, medical devices, and advanced materials. The molecular weight and its distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), are critical parameters that dictate the polymer's mechanical, thermal, and degradation properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as the most prevalent technique for these measurements. This guide will delve into the practical aspects of GPC analysis for this specific class of polymers and objectively compare its performance with other analytical methods, supported by experimental data and detailed protocols.
At a Glance: GPC vs. The Alternatives
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gel Permeation Chromatography (GPC/SEC) | Separation based on hydrodynamic volume in solution. | Mn, Mw, PDI, molecular weight distribution. | Robust, reproducible, provides detailed distribution information. | Requires calibration with standards, potential for polymer-column interactions. |
| Light Scattering (LS) | Measures the intensity of light scattered by polymer molecules in solution. | Absolute Mw, radius of gyration (Rg). | Provides absolute molecular weight without column calibration, can be coupled with GPC (SEC-MALS). | Sensitive to dust and aggregates, requires accurate refractive index increment (dn/dc). |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Soft ionization technique to generate intact macromolecular ions. | Absolute molecular weight of individual oligomers, end-group analysis. | High accuracy for absolute molecular weight, provides structural information. | Mass discrimination can occur in polydisperse samples, requires suitable matrix. |
| Viscometry | Measures the viscosity of a dilute polymer solution. | Viscosity-average molecular weight (Mv). | Simple, inexpensive instrumentation. | Provides only an average molecular weight, requires Mark-Houwink parameters. |
Deep Dive: Experimental Protocols
Gel Permeation Chromatography (GPC) Protocol for Polyamides Derived from this compound
This protocol outlines a typical GPC setup for analyzing polyamides synthesized from this compound and a diamine (e.g., 1,12-dodecanediamine to form Polyamide 12,12).
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for polar polymers (e.g., PLgel MIXED-B).
Reagents:
-
Mobile Phase: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) containing a salt such as 0.05 M potassium trifluoroacetate (KTFA) to suppress aggregation.[1]
-
Polymer Sample: Dissolved in the mobile phase at a concentration of 1-2 mg/mL.
-
Calibration Standards: Polystyrene (PS) or Polymethyl methacrylate (PMMA) standards of known molecular weight.
Procedure:
-
System Preparation: Equilibrate the GPC system with the HFIP mobile phase at a flow rate of 1.0 mL/min and a column temperature of 40 °C.
-
Sample Preparation: Dissolve the polyamide sample in the mobile phase, ensuring complete dissolution. Filter the solution through a 0.2 µm PTFE filter.
-
Calibration: Inject a series of narrow molecular weight standards (PS or PMMA) to generate a calibration curve of log(MW) versus elution volume.
-
Sample Analysis: Inject the filtered polymer sample into the GPC system.
-
Data Analysis: Determine the Mn, Mw, and PDI of the sample relative to the calibration standards using the system's software.
Illustrative Data:
For a bio-based polyamide synthesized from 1,12-dodecanediamine and a C36 dimer acid (structurally similar to polymers from this compound), GPC analysis revealed the following typical values:
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polyamide 12,36 | ~10,000 | ~25,000 | ~2.5 |
Note: This data is illustrative and actual values will depend on the specific synthesis conditions. A study on thermoplastic polyamide 12 elastomers reported a tensile strength of 10.0 MPa and a strain at break of 1378%.[2]
Alternative Methodologies:
1. Static Light Scattering (SLS): For Absolute Molecular Weight
Static light scattering measures the time-averaged intensity of scattered light from a polymer solution to determine the weight-average molecular weight (Mw) without the need for column calibration.[3][4][5][6]
Experimental Workflow:
Caption: Workflow for determining absolute molecular weight using Static Light Scattering.
2. MALDI-TOF Mass Spectrometry: For Structural Insights
MALDI-TOF MS is a powerful technique for determining the absolute molecular weight of individual oligomers and providing information about polymer end-groups and structure.[1][7][8]
Experimental Workflow:
Caption: Experimental workflow for MALDI-TOF MS analysis of polymers.
3. Viscometry: A Classical Approach
Viscometry measures the increase in viscosity of a solvent upon the addition of a polymer to determine the viscosity-average molecular weight (Mv).[9][10]
Experimental Workflow:
Caption: Workflow for determining viscosity-average molecular weight using viscometry.
Logical Comparison of Techniques
Caption: Logical relationship and comparison of polymer molecular weight characterization techniques.
Conclusion
The choice of analytical technique for determining the molecular weight of this compound-based polymers depends on the specific information required. GPC remains the workhorse for obtaining a comprehensive understanding of the molecular weight distribution, which is often crucial for structure-property relationship studies. However, for applications demanding absolute molecular weight accuracy and deeper structural insights, techniques like light scattering and MALDI-TOF MS offer significant advantages. Viscometry provides a simple and cost-effective method for routine analysis where an average molecular weight is sufficient. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to accelerate their polymer development and ensure the quality and performance of their materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Static light scattering - Wikipedia [en.wikipedia.org]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 6. Static Light Scattering (SLS) - Absolute Molecular Weight Measurement | Malvern Panalytical [malvernpanalytical.com]
- 7. Characterization of Synthetic Polyamides by MALDI-TOF Mass Spectrometry -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. bpasjournals.com [bpasjournals.com]
A Comparative Guide to the Thermal Properties of Polyamides Derived from Dodecanedioyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of polyamides synthesized from dodecanedioyl dichloride. The data presented, obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is essential for understanding the thermal stability and processing characteristics of these polymers. This information is critical for material selection in applications demanding high-temperature resistance.
Comparison of Thermal Properties
The thermal characteristics of polyamides are significantly influenced by the chemical structure of the diamine monomer used in their synthesis. This section compares the thermal properties of polyamides synthesized from this compound and various aliphatic and aromatic diamines.
| Polyamide Designation | Diamine Monomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) at 10% Weight Loss (°C) |
| PA 6,12 | Hexamethylenediamine | ~40-60 | ~210-220 | ~450 |
| Aromatic Polyamide (Example) | m-phenylenediamine | ~210-240 | Amorphous | ~480-520 |
| Branched Aliphatic Polyamide (Example) | 2-Methylpentamethylenediamine | Varies | Polymorphic | Not Specified |
Key Observations:
-
Aliphatic vs. Aromatic Diamines: Polyamides synthesized with aromatic diamines, such as m-phenylenediamine, generally exhibit significantly higher glass transition temperatures (Tg) and decomposition temperatures (Td) compared to those made with linear aliphatic diamines like hexamethylenediamine. This is attributed to the rigid nature of the aromatic rings in the polymer backbone, which restricts chain mobility and enhances thermal stability.[1][2]
-
Chain Length and Branching: In aliphatic polyamides, the length and branching of the diamine chain influence thermal properties. For instance, Polyamide 6,12, derived from the six-carbon hexamethylenediamine, displays a distinct melting point. The introduction of branching, as seen with 2-methylpentamethylenediamine, can lead to polymorphism and affect the crystalline structure and melting behavior.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of polymer thermal properties.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the polyamides.
-
Instrumentation: A standard thermogravimetric analyzer is used.
-
Sample Preparation: 3–5 mg of the polyamide sample is placed in a platinum or alumina crucible.[4]
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen or air, at a flow rate of 30 cm³/min.[4]
-
Heating Rate: A linear heating rate of 10°C/min or 20°C/min is commonly applied.[4][5]
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to observe complete decomposition, often up to 800°C.
-
-
Data Analysis: The temperature at which a 10% weight loss occurs (Td10%) is recorded as a measure of the onset of significant thermal decomposition.
Differential Scanning Calorimetry (DSC)
DSC is utilized to identify the glass transition temperature (Tg) and melting temperature (Tm) of the polyamides.
-
Instrumentation: A differential scanning calorimeter is used.
-
Sample Preparation: 5–10 mg of the polyamide sample is hermetically sealed in an aluminum pan.[5] To observe the intrinsic thermal properties, the sample is often subjected to a heat-cool-heat cycle to erase its previous thermal history.
-
Experimental Conditions:
-
Atmosphere: The analysis is performed under a nitrogen atmosphere.
-
Heating and Cooling Rates: A typical heating and cooling rate of 10°C/min is employed.[5]
-
Temperature Program:
-
Heat from ambient temperature to a temperature above the expected melting point.
-
Cool at a controlled rate to a temperature below the expected glass transition.
-
Heat again at a controlled rate to observe the Tg and Tm from the second heating scan.
-
-
-
Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve. The melting temperature is identified as the peak maximum of the melting endotherm.
Visualizing the Synthesis and Experimental Workflow
To illustrate the fundamental processes described, the following diagrams have been generated using the DOT language.
Caption: General synthesis of polyamides via polycondensation.
Caption: Experimental workflow for thermal properties analysis.
References
A Comparative Analysis of the Mechanical Properties of Polyamides Derived from Dodecanedioyl Dichloride and Adipoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanical properties of polyamides synthesized using dodecanedioyl dichloride and adipoyl chloride, commonly resulting in Nylon 6,12 and Nylon 6,6, respectively, when reacted with hexamethylenediamine. The length of the diacid chloride monomer chain is a critical factor that significantly influences the final polymer's mechanical strength, flexibility, and moisture absorption. Understanding these differences is crucial for material selection in various research and development applications, from engineering plastics to biomedical devices.
The fundamental difference between these two precursors lies in the length of their carbon chains. This compound possesses a 12-carbon backbone, while adipoyl chloride has a 6-carbon backbone. This variation in chain length directly impacts the density of amide linkages along the polymer chain, which in turn governs intermolecular hydrogen bonding and the crystalline structure of the material. Generally, a longer hydrocarbon chain between amide groups, as seen in polymers from this compound, leads to reduced moisture absorption and increased flexibility.[1][2] Conversely, the higher density of amide groups in polymers from adipoyl chloride results in higher mechanical strength and stiffness.[2][3]
Quantitative Comparison of Mechanical Properties
The mechanical properties of polyamides are a direct consequence of their molecular structure. The following table summarizes the typical mechanical properties of Nylon 6,12 (from this compound) and Nylon 6,6 (from adipoyl chloride). It is important to note that these values can vary based on the specific grade, processing conditions, and the presence of any additives.
| Property | Test Standard | Nylon 6,12 (from this compound) | Nylon 6,6 (from Adipoyl Chloride) | Units |
| Tensile Strength, Ultimate | ASTM D638 | 40 - 93.8[2][4] | 60 - 240[4] | MPa |
| Elastic (Young's) Modulus | - | 1.7 - 2.2[4] | 1.6 - 23[4] | GPa |
| Elongation at Break | ASTM D638 | 30 - 120[4] | 2.8 - 60[4][5] | % |
| Flexural Strength | ASTM D790 | 45 - 64[4] | 80 - 260[4] | MPa |
| Flexural Modulus | ASTM D790 | 1.2 - 2.2[4] | 1.3 - 19[4] | GPa |
| Moisture Absorption | - | Lower | Higher | - |
Logical Relationship of Monomer Structure to Polymer Properties
The following diagram illustrates the relationship between the choice of diacid chloride monomer and the resulting mechanical properties of the polyamide.
Caption: Relationship between diacid chloride chain length and resulting polyamide properties.
Experimental Protocols
The data presented in this guide are determined using standardized experimental procedures. The following are summaries of key methodologies for synthesis and mechanical testing.
Polyamide Synthesis via Interfacial Polymerization
Interfacial polymerization is a common and effective method for synthesizing polyamides like Nylon 6,12 and Nylon 6,6 at room temperature and atmospheric pressure.[6] The reaction occurs at the interface between two immiscible liquid phases.[6]
-
Materials:
-
Procedure:
-
Prepare an aqueous solution of the diamine monomer. A weak base is typically added to this phase.
-
Prepare an organic solution of the diacid chloride monomer.
-
Carefully pour the organic phase on top of the aqueous phase in a beaker, creating two distinct layers. An interface will form between the two immiscible liquids.[7]
-
A thin film of the polyamide will form instantly at the liquid-liquid interface.[7]
-
This polymer film can be gently grasped with forceps and continuously pulled out of the beaker as a "rope".[6] As the polymer is removed, the interface is refreshed, allowing the polymerization to continue.
-
The resulting polymer should be thoroughly washed with distilled water and a solvent like acetone to remove unreacted monomers and byproducts, and then dried in a vacuum oven.
-
Mechanical Property Testing
This test method determines the ultimate tensile strength, tensile modulus (Young's modulus), and elongation at break of a polymer.
-
Specimen Preparation: Test specimens are typically prepared by injection molding into a "dog-bone" shape of a specified thickness.[2]
-
Procedure:
-
The conditioned specimen is securely clamped into the grips of a universal testing machine.
-
The specimen is pulled along its major axis at a constant rate of crosshead movement until it fractures.
-
The force (load) and the extension (elongation) are continuously recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Tensile Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
This test measures the flexural strength and flexural modulus of a material, indicating its ability to resist bending forces.
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are used.[2]
-
Procedure:
-
The specimen is placed on two supports in a three-point bending configuration.[2]
-
A load is applied to the center of the specimen at a specified rate.
-
The test is continued until the specimen breaks or reaches a maximum strain. The load and deflection are recorded.
-
-
Calculations:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress versus strain curve in the elastic region.
-
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. protolabs.com [protolabs.com]
- 4. PA 6/12 vs. PA 6/6 :: MakeItFrom.com [makeitfrom.com]
- 5. actionplasticsinc.com [actionplasticsinc.com]
- 6. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Dodecanedioyl Dichloride and Sebacoyl Chloride for Researchers and Drug Development Professionals
An objective analysis of two key long-chain aliphatic diacyl chlorides, dodecanedioyl dichloride and sebacoyl chloride, reveals subtle yet significant differences in their reactivity, primarily influenced by their respective carbon chain lengths. This guide provides a comparative overview of their chemical properties, reactivity, and applications, supported by available data and theoretical considerations.
This document is intended for researchers, scientists, and professionals in drug development who utilize diacyl chlorides in polymerization and organic synthesis. Here, we compare the performance of this compound and sebacoyl chloride, focusing on their reactivity profiles.
Chemical and Physical Properties
This compound and sebacoyl chloride (also known as decanedioyl dichloride) are both important alpha,omega-diacyl chlorides, differing only by two methylene groups in their aliphatic chains. This structural difference influences their physical properties and, as will be discussed, their chemical reactivity.
| Property | This compound | Sebacoyl Chloride |
| Synonyms | Dodecanedioic acid dichloride | Decanedioyl dichloride, Sebacyl chloride |
| CAS Number | 4834-98-4 | 111-19-3[1][2][3][4] |
| Molecular Formula | C₁₂H₂₀Cl₂O₂ | C₁₀H₁₆Cl₂O₂[2][3][4] |
| Molecular Weight | 267.19 g/mol | 239.14 g/mol [2][3][4] |
| Appearance | Liquid | Colorless oily liquid[3] |
| Boiling Point | 140 °C @ 0.5 mmHg | 220 °C[3] |
| Melting Point | Not specified | -2.5 °C[3] |
Reactivity Comparison
The reactivity of acyl chlorides is characterized by the electrophilicity of the carbonyl carbon, which is susceptible to nucleophilic attack. The primary reaction for both this compound and sebacoyl chloride is nucleophilic acyl substitution, where the chloride is replaced by a nucleophile. Common examples include hydrolysis (reaction with water), alcoholysis (reaction with alcohols to form esters), and aminolysis (reaction with amines to form amides).
Theoretical Considerations on Reactivity
The key structural difference between this compound (a C12 diacyl chloride) and sebacoyl chloride (a C10 diacyl chloride) is the length of the aliphatic chain separating the two acyl chloride functional groups. In general, for straight-chain aliphatic acyl chlorides, reactivity tends to decrease as the length of the alkyl chain increases, particularly for the lower members of the series. This is attributed to steric hindrance, where the longer, bulkier alkyl chain can impede the approach of a nucleophile to the carbonyl carbon.
Based on this principle, it is theoretically expected that This compound would be slightly less reactive than sebacoyl chloride . The longer C10 chain in this compound provides a greater steric shield around the electrophilic carbonyl centers compared to the C8 chain in sebacoyl chloride.
Hydrolysis
A study on the hydrolysis of straight-chain aliphatic acid chlorides indicated that the rate of hydrolysis decreases with an increase in the length of the alkyl chain for the lower homologues.[2] This effect was attributed to functional steric hindrance.[2]
Polycondensation
Both this compound and sebacoyl chloride are extensively used as monomers in interfacial polymerization to produce polyamides and polyesters. A well-known example is the "nylon rope trick," where sebacoyl chloride reacts with hexamethylenediamine to form Nylon 6,10.[3][5] Similarly, this compound can be used to synthesize Nylon 6,12.
The rate of these polycondensation reactions is extremely rapid and is influenced by factors such as monomer concentration, temperature, and the rate of mixing at the interface.[5][6] Following the same reactivity trend, it is anticipated that the polycondensation reaction involving sebacoyl chloride would proceed at a slightly faster rate than that with this compound, all other conditions being equal.
Experimental Protocols
Interfacial Polymerization of Polyamides (General Protocol)
Objective: To synthesize a polyamide via interfacial polymerization and compare the yield and/or reaction time using either this compound or sebacoyl chloride.
Materials:
-
Hexamethylenediamine
-
Sodium hydroxide (or sodium carbonate)
-
Deionized water
-
Dichloromethane (or another suitable organic solvent)
-
This compound or Sebacoyl chloride
-
Beakers
-
Forceps
-
Stirring rod
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. The base is necessary to neutralize the HCl byproduct of the reaction.
-
Organic Phase Preparation: Prepare an organic solution of either this compound or sebacoyl chloride in dichloromethane.
-
Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface of the two immiscible liquids.
-
Polymer Extraction: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope."
-
Washing and Drying: Wash the synthesized polymer with water and then with a suitable solvent (e.g., acetone or ethanol) to remove unreacted monomers and byproducts. Allow the polymer to dry completely.
-
Analysis: The reactivity can be indirectly compared by measuring the yield of the dried polymer obtained over a specific time period under identical conditions for both diacyl chlorides.
Conclusion
References
- 1. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Sebacoyl chloride - Wikipedia [en.wikipedia.org]
- 4. Decanedioyl dichloride [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to High-Performance Polyamides: Dodecanedioyl Dichloride vs. Terephthaloyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of aliphatic and aromatic-aliphatic polyamides for advanced applications.
The selection of monomers is a critical determinant of the final properties of high-performance polyamides. This guide provides an in-depth comparison of polyamides synthesized from two distinct diacyl chlorides: dodecanedioyl dichloride, which yields aliphatic polyamides, and terephthaloyl chloride, which results in semi-aromatic or aromatic polyamides. This comparison is supported by experimental data on their thermal, mechanical, and chemical properties, along with detailed synthesis protocols.
Core Structural Differences
The fundamental difference between these two classes of polyamides lies in their molecular structure. This compound is a long-chain aliphatic monomer, which imparts flexibility to the polymer backbone. In contrast, terephthaloyl chloride contains a rigid benzene ring, leading to a stiffer and more planar polymer chain. This structural variance has profound implications for the material's performance characteristics. Aromatic polyamides, such as those derived from terephthaloyl chloride, exhibit superior mechanical strength and thermal resistance due to strong intermolecular forces and pi-pi stacking of the aromatic rings.[1]
Caption: Monomer to Polymer Relationship.
Performance Data Comparison
The following table summarizes the key performance indicators for a representative aliphatic polyamide (Polyamide 6,12, from a C12 diacid) and a semi-aromatic polyamide (Polyamide 6,T, from terephthalic acid). These serve as close analogs for polymers synthesized from this compound and terephthaloyl chloride with hexamethylenediamine.
| Property | Polyamide from this compound (Nylon 6,12) | Polyamide from Terephthaloyl Chloride (Polyamide 6,T) |
| Thermal Properties | ||
| Melting Temperature (°C) | 210 - 220[2] | 299[3] |
| Glass Transition Temp. (°C) | 40 - 65[2] | 101[3] |
| Heat Deflection Temp. (°C) @ 1.8 MPa | 80[4] | ~160 (for similar high-temp PA)[5] |
| Mechanical Properties | ||
| Tensile Strength (MPa) | 40 - 58[6] | High (Specific value varies) |
| Elastic Modulus (GPa) | 1.7 - 2.2[6] | High (Specific value varies) |
| Elongation at Break (%) | 30 - 120[6] | Lower than aliphatic PAs |
| Physical Properties | ||
| Density (g/cm³) | 1.06 - 1.1[4][6] | 1.18[3] |
| Water Absorption, 24 hrs (%) | 0.25[4] | Low[7] |
Detailed Performance Analysis
Thermal Stability
Polyamides derived from terephthaloyl chloride exhibit significantly higher thermal stability.[5] The presence of the aromatic ring restricts chain mobility, leading to higher melting points and glass transition temperatures.[3] This makes them suitable for applications requiring performance at elevated temperatures.[5][7] Aliphatic polyamides from this compound have lower melting points but are still suitable for many engineering applications.[2][4]
Mechanical Properties
The rigid structure of aromatic-aliphatic polyamides results in high tensile strength and modulus.[1] However, this rigidity can also lead to lower elongation at break compared to their more flexible aliphatic counterparts.[4] Aliphatic polyamides like Nylon 6,12 offer a good balance of strength and ductility.[6][8]
Chemical Resistance
Both classes of polyamides generally offer good chemical resistance.[5][9] However, there are notable differences:
-
Aliphatic Polyamides (from this compound): The long aliphatic chain in Nylon 6,12 contributes to lower moisture absorption compared to shorter-chain nylons like Nylon 6 or 6,6.[4][8] This results in better dimensional stability in humid environments. They generally have good resistance to oils and solvents but can be attacked by strong acids and bases.[8][10]
-
Semi-Aromatic Polyamides (from Terephthaloyl Chloride): These polyamides demonstrate excellent chemical resistance, often superior to many other polyamide resins.[7] They are particularly resistant to a wide range of chemicals, making them suitable for demanding environments.
Experimental Protocols
The following are representative protocols for the synthesis of high-performance polyamides via interfacial polymerization.
Synthesis of Aliphatic Polyamide (e.g., from this compound and Hexamethylenediamine)
Methodology: Interfacial Polymerization
-
Aqueous Phase Preparation: An aqueous solution of hexamethylenediamine is prepared. Sodium carbonate is added to act as an acid scavenger for the hydrochloric acid byproduct.
-
Organic Phase Preparation: this compound is dissolved in an organic solvent immiscible with water, such as dichloromethane.
-
Polymerization: The aqueous phase is carefully layered on top of the organic phase in a beaker. A polymer film will form at the interface of the two liquids.
-
Polymer Collection: The polymer film can be continuously drawn out from the interface as a "rope".
-
Purification: The collected polyamide is washed with water and then methanol to remove unreacted monomers and salts, followed by drying in a vacuum oven.
Synthesis of Semi-Aromatic Polyamide (e.g., from Terephthaloyl Chloride and Hexamethylenediamine)
Methodology: Low-Temperature Solution Polycondensation
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is used.
-
Diamine Solution: Hexamethylenediamine is dissolved in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), containing a solubilizing agent like calcium chloride.
-
Diacyl Chloride Addition: The solution is cooled, and solid terephthaloyl chloride is added portion-wise under a nitrogen atmosphere while stirring.
-
Polymerization: The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to complete the polymerization.
-
Precipitation and Purification: The viscous polymer solution is poured into a non-solvent like methanol to precipitate the polyamide. The polymer is then filtered, washed thoroughly with water and methanol, and dried under vacuum.
Caption: Experimental Workflow for Synthesis and Characterization.
Conclusion
The choice between this compound and terephthaloyl chloride for the synthesis of high-performance polyamides is dictated by the specific requirements of the end application.
-
Polyamides from this compound are ideal for applications requiring good flexibility, impact resistance, and dimensional stability in the presence of moisture. Their lower melting points also allow for easier processing.
-
Polyamides from Terephthaloyl Chloride are the preferred choice for applications demanding high thermal stability, superior mechanical strength, and excellent chemical resistance. Their rigid molecular structure makes them suitable for use in high-temperature and chemically aggressive environments.
By understanding the distinct properties imparted by these monomers, researchers can tailor the characteristics of polyamides to meet the rigorous demands of advanced materials science and drug development applications.
References
- 1. soc.chim.it [soc.chim.it]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. azom.com [azom.com]
- 5. specialchem.com [specialchem.com]
- 6. Polyamide (PA, Nylon) 6/12 (612) :: MakeItFrom.com [makeitfrom.com]
- 7. Polyamide 6T (PA6T) Material - Superior Heat Resistance from Prochase [prochase.com]
- 8. Nylon 6/12 (PA) — Polyamide 6/12 | RTP Company [rtpcompany.com]
- 9. CHEMICAL RESISTANCE AND NYLON — NYCOA [nycoa.com]
- 10. Which is Stronger: Nylon 6 or Nylon 12? - Ideal-bell [idealbelltechnology.com]
A Comparative Performance Analysis of Nylon 12,12 and Nylon 6,10 for Scientific Applications
A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of Nylon 12,12 and Nylon 6,10, supported by experimental data and standardized testing protocols.
In the realm of scientific research and drug development, material selection is a critical step that can significantly impact experimental outcomes and product efficacy. Polyamides, commonly known as nylons, are a versatile class of polymers frequently employed for their excellent mechanical strength, thermal stability, and chemical resistance. Among the various grades, Nylon 12,12 and Nylon 6,10 are often considered for applications demanding high performance and reliability. This guide provides an in-depth comparison of the key performance differences between these two materials, supported by quantitative data and detailed experimental methodologies, to aid in informed material selection.
Executive Summary
Nylon 12,12 and Nylon 6,10 are both long-chain polyamides, but their subtle structural differences lead to notable variations in their physical and chemical properties. A key differentiator is their moisture absorption. Nylon 12,12, with its longer hydrocarbon chains, exhibits lower moisture absorption, leading to greater dimensional stability and more consistent mechanical and electrical properties in humid environments.[1][2] Conversely, Nylon 6,10, while still a low-moisture-absorbing nylon compared to shorter-chain variants like Nylon 6,6, generally has a slightly higher water uptake. In terms of mechanical properties, Nylon 6,10 is often cited as being stronger than other long-chain nylons like Nylon 11 and Nylon 12.[3]
Quantitative Performance Comparison
The following table summarizes the key mechanical, thermal, and physical properties of Nylon 12,12 and Nylon 6,10. The data presented is a compilation from various technical datasheets and represents typical values for unfilled grades. It is important to note that properties can vary depending on the specific grade, processing conditions, and the presence of additives. For the purposes of this comparison, data for Nylon 12 is used as a close and often interchangeable representative for Nylon 12,12 due to their very similar chemical structures and performance characteristics as noted in technical literature.
| Property | Test Standard | Nylon 12,12 (Typical Values) | Nylon 6,10 (Typical Values) |
| Mechanical Properties | |||
| Tensile Strength | ASTM D638 / ISO 527-2 | 50 - 60 MPa | 58 MPa |
| Flexural Modulus | ASTM D790 / ISO 178 | 1400 - 1800 MPa | 1100 MPa |
| Elongation at Break | ASTM D638 / ISO 527-2 | 15 - 200 % | 300 % |
| Notched Izod Impact | ASTM D256 / ISO 180 | 20 - 100 J/m | 90 J/m |
| Hardness, Rockwell R | ASTM D785 | R105 - R115 | R100 |
| Thermal Properties | |||
| Melting Temperature | - | 178 - 180 °C | 220 - 280 °C |
| Heat Deflection Temperature @ 0.45 MPa (66 psi) | ASTM D648 / ISO 75-2 | 130 - 150 °C | 157 °C |
| Heat Deflection Temperature @ 1.8 MPa (264 psi) | ASTM D648 / ISO 75-2 | 50 - 60 °C | 66 °C |
| Physical Properties | |||
| Density | - | 1.01 - 1.02 g/cm³ | 1.08 g/cm³ |
| Water Absorption (24 hr, 23°C) | ASTM D570 / ISO 62 | 0.25 - 0.8 % | 0.4 % |
| Water Absorption (Saturation, 23°C) | ASTM D570 / ISO 62 | 1.4 - 1.5 % | 4.0 % |
Key Performance Differences
Moisture Absorption and Dimensional Stability
The most significant performance difference lies in their interaction with moisture. Nylon 12,12 has a notably lower moisture absorption rate compared to Nylon 6,10.[1][2] This is attributed to the longer repeating units of methylene groups in its polymer chain, which reduces the concentration of amide groups that attract water molecules. Low moisture absorption is critical for applications where dimensional stability is paramount, as absorbed water can act as a plasticizer, leading to changes in dimensions and a reduction in mechanical properties such as tensile strength and stiffness.[1]
Mechanical Properties
While both materials exhibit good mechanical strength, Nylon 6,10 is generally considered to have higher tensile strength and toughness compared to Nylon 12.[3] However, the mechanical properties of nylons are highly dependent on their moisture content. In a dry state, Nylon 6,10 may exhibit superior strength, but this can be compromised in humid environments as it absorbs more moisture. Nylon 12,12, with its lower moisture uptake, will maintain its mechanical properties more consistently across varying humidity levels.
Thermal Properties
Nylon 6,10 possesses a higher melting point and a slightly higher heat deflection temperature under both low and high loads compared to Nylon 12,12. This suggests that Nylon 6,10 can withstand higher temperatures before deforming under load, making it more suitable for applications involving elevated temperatures.
Chemical Resistance
Both Nylon 12,12 and Nylon 6,10 offer good resistance to a wide range of chemicals, including hydrocarbons, oils, greases, and some solvents. However, their resistance to specific chemical agents can vary. Generally, nylons are not recommended for use with strong acids and oxidizing agents. For applications in drug development and research, it is crucial to verify chemical compatibility with specific solvents and reagents.
Experimental Protocols
The data presented in this guide is based on standardized testing procedures developed by ASTM International and the International Organization for Standardization (ISO). Adherence to these protocols is essential for generating reliable and comparable data.
Tensile Properties (ASTM D638 / ISO 527-2)
This test determines the force required to pull a specimen to its breaking point.
-
Specimen: Dumbbell-shaped specimens are used to ensure that the break occurs in the central narrow section.
-
Procedure: The specimen is placed in the grips of a universal testing machine and pulled at a constant rate of speed until it fractures. The load and elongation are recorded throughout the test.
-
Key Data: Tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (how much the material can stretch before breaking) are calculated.[4]
Flexural Properties (ASTM D790 / ISO 178)
This test measures the material's resistance to bending.
-
Specimen: A rectangular bar of a specified dimension is used.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center at a constant rate. The test continues until the specimen breaks or reaches a specified strain.[5]
-
Key Data: Flexural strength (the maximum stress at the outermost fiber) and flexural modulus (the stiffness in bending) are determined.[5]
Notched Izod Impact (ASTM D256 / ISO 180)
This test evaluates the material's ability to withstand a sudden impact.
-
Specimen: A rectangular bar with a V-shaped notch is used to create a stress concentration point.
-
Procedure: The specimen is clamped vertically, and a pendulum hammer is released to strike the notched side. The energy absorbed by the specimen to fracture is measured.[6]
-
Key Data: The impact strength is reported in Joules per meter (J/m).[6]
Heat Deflection Temperature (HDT) (ASTM D648 / ISO 75-2)
This test determines the temperature at which a material deforms under a specified load.
-
Specimen: A rectangular bar is placed on two supports within a heated fluid bath.
-
Procedure: A constant load (either 0.45 MPa or 1.8 MPa) is applied to the center of the specimen, and the temperature of the bath is increased at a uniform rate. The temperature at which the specimen deflects by a specific amount is recorded as the HDT.[1]
-
Key Data: The HDT provides an indication of the material's short-term heat resistance.[1]
Water Absorption (ASTM D570 / ISO 62)
This test measures the amount of water a material will absorb over time.
-
Specimen: Specimens of a defined size are dried in an oven and then weighed.
-
Procedure: The dried specimens are immersed in distilled water at a controlled temperature for a specified period (e.g., 24 hours) or until saturation is reached. After immersion, the specimens are removed, patted dry, and reweighed.[2]
-
Key Data: The water absorption is expressed as the percentage increase in weight.[2]
Material Selection Workflow for Medical Tubing
The following diagram illustrates a simplified decision-making workflow for selecting between Nylon 12,12 and Nylon 6,10 for a medical tubing application, a common requirement in drug development and delivery systems.
Caption: Material selection workflow for medical tubing.
Conclusion
The choice between Nylon 12,12 and Nylon 6,10 for scientific and drug development applications hinges on the specific performance requirements of the intended use. For applications demanding high dimensional stability and consistent performance in humid environments, Nylon 12,12 is the superior choice due to its significantly lower moisture absorption. Conversely, when higher thermal resistance or maximum mechanical strength in dry conditions are the primary drivers, Nylon 6,10 presents a compelling option. It is imperative for researchers and professionals to carefully evaluate the environmental and mechanical stresses the material will encounter and to conduct specific testing, particularly for chemical compatibility, to ensure the optimal material is selected for their critical applications.
References
A Comparative Guide to Spectroscopic Purity Analysis of Dodecanedioyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic methods for confirming the purity of dodecanedioyl dichloride. It details experimental protocols and presents comparative data to assist in method selection and data interpretation in research and quality control settings.
This compound (C12H20Cl2O2, MW: 267.19) is a valuable bifunctional reagent used in the synthesis of polymers and other organic molecules.[1] Ensuring its purity is critical for the successful outcome of these syntheses. The primary methods for assessing the purity of acyl chlorides like this compound are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) can also be employed as a complementary technique, particularly for quantifying impurities.[2][3]
Comparison of Spectroscopic Methods
The following table summarizes the expected spectroscopic data for this compound, which can be used to confirm its identity and assess its purity. The data for this compound is inferred from general principles for acyl chlorides and data available for similar compounds, such as decanedioyl dichloride.[4][5][6]
| Spectroscopic Method | Parameter | Expected Value for this compound | Interpretation |
| Infrared (IR) Spectroscopy | C=O Stretch | ~1800 cm⁻¹ | Characteristic strong absorbance for the carbonyl group in an acyl chloride.[5] The high frequency is due to the electron-withdrawing effect of the chlorine atom. |
| C-Cl Stretch | ~650-850 cm⁻¹ | Confirms the presence of the carbon-chlorine bond. This region can be complex. | |
| ¹H NMR Spectroscopy | H-C-C=O (α-protons) | ~2.5 - 3.0 ppm | Protons on the carbon adjacent to the carbonyl group are deshielded.[5] |
| -(CH₂)₈- | ~1.2 - 1.8 ppm | Protons of the long methylene chain, appearing as a complex multiplet. | |
| ¹³C NMR Spectroscopy | C=O | ~170 - 180 ppm | The carbonyl carbon is significantly deshielded.[5] |
| C-C=O (α-carbon) | ~45 - 55 ppm | The carbon adjacent to the carbonyl group. | |
| -(CH₂)₈- | ~20 - 35 ppm | Carbons of the methylene chain. | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 266, 268, 270 | Presence of two chlorine atoms leads to a characteristic isotopic pattern (approximately 9:6:1 ratio). The nominal mass is 266 g/mol . |
| Acylium Ion [M-Cl]⁺ | m/z 231, 233 | Loss of one chlorine atom. | |
| [COCl]⁺ | m/z 63, 65 | Characteristic fragment for acyl chlorides. |
Experimental Protocols
Detailed methodologies for each of the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups of this compound, primarily the acyl chloride carbonyl group.
-
Methodology:
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Analysis: The spectrum is analyzed for the presence of a strong absorption band around 1800 cm⁻¹ corresponding to the C=O stretch of the acyl chloride. The absence of a broad O-H stretch (around 3000 cm⁻¹) from the corresponding dicarboxylic acid is a key indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of this compound and identify any proton- or carbon-containing impurities.
-
Methodology:
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
-
Analysis:
-
In the ¹H NMR spectrum, the integration of the peaks should correspond to the number of protons in the structure. The chemical shifts of the protons alpha to the carbonyl groups are particularly diagnostic.[5]
-
The ¹³C NMR spectrum should show the expected number of carbon signals, with the carbonyl carbon appearing at a characteristic downfield shift.
-
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of this compound and to analyze its fragmentation pattern for structural confirmation.
-
Methodology:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
-
Analysis: The spectrum is analyzed for the molecular ion peak with its characteristic isotopic pattern due to the two chlorine atoms.[4] Common fragmentation patterns for acyl halides should also be observed.[5]
-
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of this compound using the described spectroscopic methods.
Caption: Workflow for spectroscopic purity assessment of this compound.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of impurities, especially non-volatile ones, a derivatization HPLC method can be employed.[2][3]
-
Principle: this compound is highly reactive and not suitable for direct HPLC analysis. It can be derivatized to form a stable, UV-active compound.
-
Example Protocol:
-
Derivatization: React the sample with an aniline or a similar nucleophile to form a stable amide derivative.
-
Separation: Use a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient).
-
Detection: A UV detector is used to monitor the eluent.
-
Quantification: The purity is determined by comparing the peak area of the derivatized this compound to the peak areas of any impurities.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. Decanedioyl dichloride [webbook.nist.gov]
- 5. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 6. Sebacoyl chloride | C10H16Cl2O2 | CID 66072 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dodecanedioyl Dichloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe disposal of reactive chemical waste is paramount in a laboratory setting. Dodecanedioyl dichloride, a corrosive and water-reactive acyl chloride, requires specific procedures to neutralize its hazards before disposal. This guide provides essential safety information, detailed disposal protocols, and clear visual aids to support researchers, scientists, and drug development professionals in handling this substance responsibly.
This compound poses several risks, including causing severe skin burns and eye damage, being harmful if swallowed or in contact with skin, and reacting vigorously with water to release toxic hydrogen chloride gas.[1][2][3] Adherence to proper personal protective equipment (PPE) and handling protocols is critical.
Immediate Safety and Handling Information
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This includes working in a well-ventilated chemical fume hood and having immediate access to an eyewash station and safety shower.[2]
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Butyl rubber), chemical safety goggles and face shield, lab coat, closed-toe shoes. | [1][2][3] |
| Handling Precautions | Avoid direct contact with the substance.[4] Do not breathe mist or vapors.[5] Handle in a well-ventilated area, preferably a chemical fume hood.[4][6] Keep away from water and incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[1] | |
| Storage | Store in a cool, well-ventilated, and dry area in a tightly closed container under an inert atmosphere.[2][4][5] The storage area should be designated for corrosive materials.[1] | |
| Spill Response | In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or earth.[4][6] Do not use water.[2] Collect the absorbed material into a closable, labeled container for disposal by a specialized company.[4] |
Experimental Protocol: Neutralization and Disposal of this compound
The recommended procedure for the disposal of this compound is through hydrolysis, which converts it into the less reactive dodecanedioic acid and hydrochloric acid. The resulting acidic solution is then neutralized. This protocol is adapted from standard procedures for the disposal of acyl halides.[7][8]
Materials:
-
This compound waste
-
Stirring hotplate
-
Large beaker or flask (at least 3 times the volume of the base solution)
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (5-10%)
-
pH paper or pH meter
-
Dilute hydrochloric acid or sulfuric acid for neutralization
Procedure:
-
Prepare the Basic Solution: In a large beaker or flask placed within an ice bath on a stirring hotplate, add a 5-10% solution of sodium bicarbonate or sodium hydroxide. The volume should be sufficient to completely react with the this compound.
-
Set up for Addition: Place a stir bar in the beaker and begin stirring to create a vortex. If a significant amount of this compound is to be neutralized, use a three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer.
-
Slow Addition of this compound: Carefully and slowly add the this compound dropwise from a dropping funnel into the center of the vortex of the stirred basic solution. The reaction is exothermic, so maintain the temperature of the solution below 25°C by controlling the rate of addition and using the ice bath.[7]
-
Reaction and Stirring: Continue stirring the mixture for at least one hour after the addition is complete to ensure the hydrolysis reaction goes to completion.
-
Check pH: Once the reaction is complete, check the pH of the solution using pH paper or a pH meter. The solution should be basic.
-
Neutralization: If the solution is basic, neutralize it to a pH between 6 and 8 by slowly adding dilute hydrochloric acid or sulfuric acid with continued stirring.
-
Final Disposal: Once neutralized, the aqueous waste can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[9] Always consult your institution's specific guidelines for aqueous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. media.laballey.com [media.laballey.com]
- 4. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. epfl.ch [epfl.ch]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Dodecanedioyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Dodecanedioyl Dichloride. Adherence to these procedures is critical for ensuring laboratory safety.
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed and can be fatal if it comes into contact with the skin.[1][2] A key hazard is its reaction with water, which liberates toxic gases.[1][3] This substance is also a lachrymator, meaning it can cause tearing.[4][5]
Personal Protective Equipment (PPE) and Chemical Properties
Proper selection and use of PPE are the first line of defense against the hazards of this compound. The following table summarizes the required PPE and key chemical properties.
| Category | Specification | Reference |
| Eye Protection | Safety goggles or a face shield are mandatory. | [1] |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before each use. | [1][4] |
| Skin and Body Protection | An impervious protective lab coat or clothing is necessary. For larger quantities or splash potential, chemical-resistant aprons and boots are recommended. | [1] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge is required. | [1][4] |
| Chemical Formula | C12H20Cl2O2 | [1] |
| Appearance | Colorless to yellow liquid. | [2] |
| Odor | Acrid. | [2] |
| Boiling Point | 161 °C / 321.8 °F | [2] |
| Flash Point | 165 °C / 329 °F | [2] |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1][3]
-
All handling of this compound must be conducted in a certified chemical fume hood.[5]
-
Keep the fume hood sash at the lowest practical height.
-
Remove all unnecessary items from the work area.
2. Donning Personal Protective Equipment (PPE):
-
Wear a full-length lab coat, ensuring it is fully buttoned.
-
Don safety goggles and, if a splash hazard exists, a full-face shield.
-
Wear two pairs of compatible chemical-resistant gloves.
3. Handling and Dispensing:
-
Before use, inspect the container for any signs of damage or leakage.
-
Open the container slowly and carefully to release any potential pressure buildup.[1]
-
Use compatible, corrosion-resistant tools and equipment for transferring the chemical.
-
Dispense the required amount of this compound slowly and carefully to avoid splashing or aerosol generation.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite.[1][6] Do not use combustible materials like sawdust.
-
For larger spills, evacuate the area and contact the institutional safety office.
-
Do not allow the spilled material to come into contact with water.[4]
-
Collect the absorbed material in a sealed, labeled container for proper disposal.
5. Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain.[5]
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water, if appropriate for the material.
-
Remove PPE carefully, avoiding contact with the outer surfaces. Dispose of disposable PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.
Emergency Procedures
In case of skin contact:
-
Immediately remove all contaminated clothing.[1]
-
Rinse the affected skin with copious amounts of water for at least 15 minutes.[4]
-
Seek immediate medical attention.[1]
In case of eye contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Remove contact lenses if present and easy to do so.[1]
-
Seek immediate medical attention.[1]
In case of inhalation:
-
Move the individual to fresh air immediately.[1]
-
If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration.[5]
-
Seek immediate medical attention.[1]
In case of ingestion:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
